9-Hydroxyellipticin
説明
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been reported in Ochrosia elliptica with data available.
RN given refers to parent cpd
特性
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52238-35-4 (mono-hydrochloride) | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199153 | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51131-85-2 | |
| Record name | 9-Hydroxyellipticine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Hydroxyellipticine: An In-Depth Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticine (9-HE) is a naturally occurring plant alkaloid, a derivative of ellipticine (B1684216), which has demonstrated significant potential as an anticancer agent. Its multifaceted mechanism of action, targeting fundamental cellular processes in cancer cells, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms by which 9-HE exerts its cytotoxic effects on cancer cells, with a focus on its interaction with DNA, inhibition of topoisomerase II, and modulation of critical signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanisms of Action
9-Hydroxyellipticine's anticancer activity stems from a combination of interconnected mechanisms that ultimately lead to cell cycle arrest and apoptosis. These core mechanisms include:
-
DNA Intercalation and Adduct Formation: 9-HE can insert itself between the base pairs of DNA, a process known as intercalation. This interaction distorts the DNA double helix, interfering with essential processes like replication and transcription.[1][2] Furthermore, 9-HE can be metabolically activated to form reactive intermediates that covalently bind to DNA, forming DNA adducts. This direct DNA damage is a critical initial trigger for the subsequent cellular responses.
-
Topoisomerase II Inhibition: A primary and well-established target of 9-HE is Topoisomerase II (Topo II), an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[3][4] 9-HE acts as a Topo II poison by stabilizing the transient "cleavable complex," a state where the enzyme has introduced a double-strand break in the DNA. By preventing the re-ligation of this break, 9-HE leads to the accumulation of permanent DNA double-strand breaks, a highly cytotoxic lesion.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of 9-Hydroxyellipticine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Mouse Leukemia | High activity | [1] |
| DC-3F | Chinese Hamster Lung | (Sensitive parent) | [3] |
| DC-3F/9-OH-E | 9-HE Resistant Chinese Hamster Lung | (Resistant) | [3] |
Note: Specific IC50 values for a broad range of human cancer cell lines for 9-Hydroxyellipticine are not consistently reported in the reviewed literature. The table reflects the available data, highlighting its activity and the development of resistance.
Cellular Consequences of 9-Hydroxyellipticine Action
The molecular damage induced by 9-HE triggers a cascade of cellular events, culminating in the elimination of cancer cells.
DNA Damage Response and p53 Signaling Pathway
The DNA double-strand breaks induced by 9-HE activate the DNA Damage Response (DDR) pathway. This signaling cascade is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[5][6] Upon activation, ATM and ATR phosphorylate a variety of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5][6][7] These kinases, in turn, play a crucial role in activating the tumor suppressor protein p53.[7][8]
Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis. A key target is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which enforces a G1/S and G2/M cell cycle arrest, providing time for DNA repair.[9][10] If the DNA damage is too extensive to be repaired, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax.[9][10][11]
The following diagram illustrates the DNA damage response pathway initiated by 9-Hydroxyellipticine.
Caption: DNA Damage Response Pathway Induced by 9-Hydroxyellipticine.
Cell Cycle Arrest
As a direct consequence of the p53-mediated upregulation of p21, cancer cells treated with 9-HE undergo a significant arrest in the G1/S and G2/M phases of the cell cycle. This prevents the replication of damaged DNA and the propagation of mutations.
Quantitative Data on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| PA-1 | Control | 65.4 | 23.1 | 11.5 | [12] |
| PA-1 | ptNPs (100 µg/ml) | 55.2 | 28.3 | 16.5 | [12] |
| PA-1 | ptNPs (200 µg/ml) | 48.7 | 32.5 | 18.8 | [12] |
Note: This table presents example data on cell cycle distribution changes upon treatment with a DNA-damaging agent, illustrating a common outcome of such treatments. Specific quantitative data for 9-Hydroxyellipticine was not available in a consolidated format in the reviewed literature.
Induction of Apoptosis
When DNA damage is irreparable, 9-HE effectively triggers programmed cell death, or apoptosis. The upregulation of the pro-apoptotic protein Bax by p53 is a key event in initiating the intrinsic apoptotic pathway. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.
Quantitative Data on Apoptosis Induction
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) | Reference |
| HeLa | Control | 2.1 | 1.5 | 3.6 | [13] |
| HeLa | Compound 9 (2.5 µM) | 4.2 | 2.3 | 6.5 | [13] |
| HeLa | Compound 9 (5.0 µM) | 8.9 | 4.1 | 13.0 | [13] |
| HeLa | Compound 9 (10.0 µM) | 15.6 | 7.8 | 23.4 | [13] |
| HeLa | Compound 9 (20.0 µM) | 22.1 | 11.2 | 33.3 | [13] |
| MCF-7 | Control | 3.2 | 5.35 | 8.55 | [13] |
| MCF-7 | Compound 9 (2.5 µM) | 6.42 | 9.47 | 15.89 | [13] |
| MCF-7 | Compound 9 (5.0 µM) | 12.8 | 18.53 | 31.33 | [13] |
| MCF-7 | Compound 9 (10.0 µM) | 18.2 | 20.57 | 38.77 | [13] |
| MCF-7 | Compound 9 (20.0 µM) | 19.5 | 19.77 | 39.27 | [13] |
The following diagram illustrates the workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Caption: Experimental Workflow for Apoptosis Detection.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
Objective: To determine the inhibitory effect of 9-HE on the catalytic activity of Topoisomerase II.
Principle: Topoisomerase II can unlink the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibitors of the enzyme prevent this decatenation, leaving the kDNA in its catenated form. The different forms of DNA can be separated by agarose (B213101) gel electrophoresis.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) or kDNA, ATP, and an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of 9-Hydroxyellipticine (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.
-
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA forms on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Catenated DNA will remain at the top of the gel, while decatenated DNA will migrate further.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment with 9-HE.
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry can then be used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells and treat them with various concentrations of 9-HE for different time points. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA, which can also be stained by PI.
-
PI Staining: Stain the cells with a solution containing Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolve the histogram and calculate the percentage of cells in each phase.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptotic cells following treatment with 9-HE.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent tag (e.g., FITC) to label these early apoptotic cells. Propidium Iodide is a membrane-impermeable DNA dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic or necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Treat cancer cells with 9-HE at various concentrations and for different durations.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence from both FITC and PI.
-
Data Analysis: The results are typically displayed as a dot plot, with four quadrants representing live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
9-Hydroxyellipticine is a potent anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to intercalate into DNA, inhibit the critical enzyme Topoisomerase II, and activate the p53-mediated DNA damage response pathway leads to effective cell cycle arrest and apoptosis in cancer cells. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for the rational design of novel ellipticine derivatives and the development of more effective cancer therapies. Further research focusing on the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully realize the clinical potential of 9-Hydroxyellipticine and its analogues.
References
- 1. pnas.org [pnas.org]
- 2. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of bax, bcl-2, p21 and p53 genes expression variations on cerebellum of BALB/c mice before and after birth under mobile phone radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The expression of p53, p21, Bax and induction of apoptosis in normal volunteers in response to different doses of ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berry phenolic extracts modulate the expression of p21(WAF1) and Bax but not Bcl-2 in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
9-Hydroxyellipticin: An In-depth Technical Guide to its Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine (B1684216), is a potent anti-cancer agent that primarily functions as a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of its mechanism of action, its effects on key cellular signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. This compound exerts its cytotoxic effects by interfering with this catalytic cycle.
The primary mechanism of action of this compound involves the stabilization of the topoisomerase II-DNA cleavage complex. By intercalating into the DNA at the site of enzyme activity, this compound prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Assay | Target | Cell Line | IC50 Value | Reference |
| Topoisomerase II inhibitor 9 | Topoisomerase II Inhibition | Topo II | - | 0.97 µM | [1] |
| Ellipticine Derivative (ET-1) | DNA Cleavage Inhibition | Topoisomerase IIα | - | <200 µM | [2] |
| Ellipticine Derivative (ET-2) | DNA Cleavage Inhibition | Topoisomerase IIα | - | <200 µM | [2] |
| Ellipticine | DNA Cleavage Inhibition | Topoisomerase IIα | - | >200 µM | [2] |
| Celiptium (Ellipticine derivative) | Cell Growth | - | NCI N417 | 9 µM | |
| Detalliptinium (Ellipticine derivative) | Cell Growth | - | NCI N417 | 8 µM | |
| m-AMSA | Cell Growth | - | NCI N417 | 1 µM |
Signaling Pathways Affected by this compound
This compound modulates several key signaling pathways to induce its anti-cancer effects. The most well-documented of these are the p53 signaling pathway and the intrinsic pathway of apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage. In response to the DNA double-strand breaks induced by this compound, p53 is activated. Studies have shown that 9-hydroxyellipticine can inhibit the phosphorylation of p53.[3][4] This modulation of p53 activity leads to the transcriptional activation of downstream target genes.
Intrinsic Apoptosis Pathway
The accumulation of DNA damage and the activation of p53 converge on the intrinsic pathway of apoptosis. This pathway is initiated at the mitochondria and involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members of this family, such as Bax, are upregulated by p53 and lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of caspases, the executioners of apoptosis.
MAPK and PI3K/Akt Signaling Pathways
While less directly characterized in the context of this compound, the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central to cell survival and proliferation and are often dysregulated in cancer. Topoisomerase II inhibitors can indirectly influence these pathways. DNA damage-induced stress can activate stress-activated protein kinases (SAPKs) within the MAPK family, such as JNK and p38, which can contribute to apoptosis. The PI3K/Akt pathway is a key pro-survival pathway, and its inhibition can sensitize cancer cells to chemotherapy. The precise interplay between this compound and these pathways warrants further investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a process that is inhibited by this compound.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 1 mg/mL BSA)
-
10x ATP Solution (10 mM)
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 40% sucrose, 1% SDS, 0.5 mg/mL bromophenol blue)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing:
-
x µL 10x Topo II Assay Buffer
-
x µL 10x ATP Solution
-
x µL kDNA (e.g., 200 ng)
-
x µL Nuclease-free water to a final volume of (e.g., 18 µL)
-
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding 1 µL of human topoisomerase IIα (pre-titered to determine the optimal amount for complete decatenation).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
DNA Cleavage Assay
This assay directly measures the formation of the stabilized topoisomerase II-DNA cleavage complex induced by this compound.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 100 mM MgCl2, 10 mM DTT, 10 mM EDTA)
-
10x ATP Solution (10 mM)
-
This compound stock solution (in DMSO)
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing:
-
x µL 10x Topo II Cleavage Buffer
-
x µL 10x ATP Solution
-
x µL supercoiled plasmid DNA (e.g., 500 ng)
-
x µL Nuclease-free water to a final volume of (e.g., 17 µL)
-
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Add 2 µL of human topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the enzyme reaction and reveal the cleavage by adding 2 µL of 10% SDS.
-
Add 2 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel. The appearance of linear DNA from the supercoiled plasmid indicates DNA cleavage.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Control cells (untreated and vehicle-treated)
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as for the MTT assay.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
The luminescence signal is proportional to the amount of caspase activity.
Conclusion
This compound is a potent topoisomerase II inhibitor with a well-defined mechanism of action that leads to the induction of DNA damage, cell cycle arrest, and apoptosis in cancer cells. Its activity is mediated through the modulation of key signaling pathways, most notably the p53 and intrinsic apoptosis pathways. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other potential topoisomerase II inhibitors. A deeper understanding of its interactions with other cellular pathways, such as the MAPK and PI3K/Akt pathways, will be crucial for optimizing its therapeutic potential and for the development of novel combination therapies.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
The Structure-Activity Relationship of 9-Hydroxyellipticin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 9-hydroxyellipticin derivatives, a class of potent anti-cancer agents. This document details their mechanism of action, quantitative biological data, experimental protocols for key assays, and visual representations of the involved signaling pathways.
Introduction
Ellipticine (B1684216) is a naturally occurring alkaloid that has demonstrated significant antineoplastic activity. Its derivatives, particularly those hydroxylated at the C9 position, have been the subject of extensive research to enhance their therapeutic index. The 9-hydroxy group is a critical determinant of the biological activity of these compounds, contributing to increased DNA affinity, stabilization of the topoisomerase II-DNA cleavable complex, and enhanced cytotoxicity compared to the parent compound, ellipticine.[1][2] Derivatization at the 2- and 9-positions has been a key strategy in improving the in vivo activity of this compound derivatives.[1][2]
The anti-cancer effects of this compound and its analogs are multifactorial, involving DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts.[3] Furthermore, these compounds have been shown to modulate critical cellular signaling pathways, including the p53 pathway, and have been linked to the PI3K/Akt and MAPK signaling cascades, which are central to cell survival and proliferation.
Core Structure-Activity Relationships
The planar pyridocarbazole ring system of ellipticine allows it to intercalate between DNA base pairs. The introduction of a hydroxyl group at the 9-position significantly enhances its anti-cancer properties.
Key SAR findings include:
-
The 9-Hydroxy Group: This functional group is crucial for the high cytotoxicity of these derivatives.[1] It increases the affinity for DNA and stabilizes the topoisomerase II-DNA covalent complex.[1]
-
Substitution at the N2 and C9 Positions: Modifications at these positions have led to significant improvements in the in vivo antitumor activity.[1][2] For instance, the introduction of an aminoalkyl side chain at the N2 position can enhance water solubility and bioavailability.
-
9-Hydroxylated vs. 9-Methoxylated Derivatives: 9-Hydroxylated derivatives consistently demonstrate greater in vitro cytotoxicity compared to their 9-methoxylated counterparts.[4]
-
Substitution at the C1 Position: The addition of an [(dialkylamino)alkyl]amino side chain at the C1 position has been shown to increase antitumor potency.[4]
Quantitative Data on Biological Activity
The following tables summarize the cytotoxic and topoisomerase II inhibitory activities of selected this compound derivatives and related compounds.
Table 1: Cytotoxicity of Ellipticine and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellipticine | Human hepatocellular carcinoma (HepG2) | 4.1 | [3] |
| Ellipticine | Human breast adenocarcinoma (MCF-7) | Varies | [3] |
| Ellipticine | Human neuroblastoma (IMR-32) | Varies | [3] |
| Ellipticine | Human neuroblastoma (UKF-NB-4) | Varies | [3] |
| This compound | Varies | Generally more potent than ellipticine | [1] |
| N²-Ethyl N-methyl 5-demethyl ellipticinium bromide (Z1) | HeLa (Telomerase+) | Profoundly toxic | [5] |
| N²-Ethyl N-methyl 5-demethyl ellipticinium bromide (Z1) | Saos-2 (ALT+) | More toxic than in HeLa | [5] |
| N²-Hexyl N-methyl 5-demethyl ellipticinium bromide (Z2) | HeLa (Telomerase+) | Profoundly toxic | [5] |
| N²-Hexyl N-methyl 5-demethyl ellipticinium bromide (Z2) | Saos-2 (ALT+) | More toxic than in HeLa | [5] |
Table 2: Topoisomerase II Inhibition by Ellipticine Derivatives
| Compound | Assay Type | IC50 (µM) | Reference |
| Ellipticine | DNA cleavage | >200 | [6] |
| N-methyl-5-demethyl ellipticine (ET-1) | DNA decatenation | More potent than ellipticine | [6] |
| 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) | DNA decatenation | More potent than ellipticine | [6] |
| This compound | Stabilization of Topo II-DNA complex | Crucial role of 9-OH group | [7] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Topoisomerase II Inhibition and DNA Damage
The primary mechanism of action for this compound derivatives is the inhibition of topoisomerase II. By stabilizing the covalent complex between the enzyme and DNA, these compounds lead to the accumulation of DNA double-strand breaks, which triggers a DNA damage response.
p53 Signaling Pathway
This compound and its derivatives are known to activate the p53 signaling pathway, a critical tumor suppressor pathway. In cells with wild-type p53, these compounds can lead to the upregulation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and cell cycle inhibitors like p21. Interestingly, some derivatives have been shown to restore wild-type function to mutant p53, expanding their therapeutic potential. There is also evidence for p53-independent apoptosis induction.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and resistance to apoptosis. While the direct molecular targets of this compound derivatives within these pathways are still under investigation, it is hypothesized that the cellular stress induced by these compounds, such as DNA damage and oxidative stress, can lead to the modulation of these pathways, ultimately contributing to the apoptotic response. The exact nature of this modulation (activation or inhibition) may be cell-type and context-dependent.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
This compound derivatives
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing 1x assay buffer, ATP, and kDNA.
-
Compound Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα to each tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA with increasing concentrations of the test compound.
Conclusion
The this compound derivatives represent a promising class of anti-cancer agents with a multifaceted mechanism of action. The presence of the 9-hydroxy group is a key determinant of their enhanced biological activity. Their ability to inhibit topoisomerase II, induce DNA damage, and modulate critical signaling pathways like the p53 pathway underscores their therapeutic potential. Further research focused on elucidating the precise interactions with the PI3K/Akt and MAPK pathways will provide a more complete understanding of their mechanism of action and may guide the rational design of novel, more potent, and selective derivatives for cancer therapy.
References
- 1. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Growth hormone modulation of EGF-induced PI3K-Akt pathway in mice liver - PMC [pmc.ncbi.nlm.nih.gov]
9-Hydroxyellipticin: A Technical Guide to its Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine, is a potent anti-cancer agent that has garnered significant interest in the field of oncology. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and cell division. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, including its mechanism of action, effects on cellular signaling pathways, and key physicochemical characteristics. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.
Physicochemical Properties
This compound is an organic heterotetracyclic compound.[1] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 51131-85-2 | [1][2] |
| Molecular Formula | C17H14N2O | [1][2] |
| Molecular Weight | 262.31 g/mol | [1][2][3] |
| Melting Point | 355.0 °C | [2] |
| Appearance | Solid powder | [4] |
| Solubility | Water: 3 mg/mL (as hydrochloride salt) | [5] |
| Canonical SMILES | CC1=C2C=CC=NC2=C(C)C3=C1C4=C(N3)C=CC(O)=C4 | [2] |
| InChIKey | QZTWUDDGLIDXSE-UHFFFAOYSA-N | [2] |
Biochemical Properties and Mechanism of Action
Inhibition of Topoisomerase II
The primary molecular target of this compound is DNA topoisomerase II (Topo II), a nuclear enzyme crucial for resolving topological problems in DNA during replication, transcription, and chromosome segregation.[6][7] this compound acts as a Topo II inhibitor, stabilizing the covalent complex between the enzyme and DNA.[4][8] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[7][9] These DNA lesions trigger downstream cellular responses, ultimately culminating in apoptotic cell death.[9]
The inhibitory potency of this compound against Topoisomerase II is a key determinant of its cytotoxic activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Topo II Inhibition) | 0.97 µM | In vitro |
Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. This activity is a direct consequence of its ability to induce DNA damage and apoptosis. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer cell type.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hela S-3 | Cervical Cancer | 1.6 | |
| 293T | Kidney | 1.2 | |
| Lewis Lung Carcinoma | Lung Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM | |
| SW480 | Colon Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM |
Note: The table will be populated with more specific IC50 values as they are found in the literature.
Cellular Signaling Pathways
This compound-induced cell death is primarily mediated through the intrinsic apoptotic pathway, often involving the tumor suppressor protein p53.
p53-Mediated Apoptosis
In response to DNA damage induced by this compound, the p53 protein is activated and stabilized.[8] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes.[10] One of the key targets of p53 is the BAX gene, which encodes a pro-apoptotic member of the Bcl-2 family.
Intrinsic Apoptotic Pathway
The upregulation of Bax by p53 is a critical step in initiating the intrinsic apoptotic pathway. Bax translocates to the mitochondria, where it disrupts the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[11] this compound has been shown to induce the activation of caspase-9 and caspase-3.[11]
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 10 mM DTT, 1 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
This compound stock solution (in DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topo II reaction buffer
-
2 µL ATP solution
-
1 µL kDNA (e.g., 200 ng)
-
Varying concentrations of this compound (and a DMSO control)
-
Distilled water to a final volume of 19 µL.
-
-
Add 1 µL of Topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Treat with proteinase K (e.g., 50 µg/mL) for 30 minutes at 37°C to digest the enzyme.
-
Add 2 µL of loading dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer containing a DNA stain.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Pharmacokinetics
This compound is a known metabolite of 9-methoxyellipticine (B76651).[12] Following administration of 9-methoxyellipticine in rats, this compound is formed via O-demethylation and is excreted in the bile and urine, partly as a glucuronide conjugate.[12] The pharmacokinetic profile of 9-methoxyellipticine in rabbits is characterized by rapid initial clearance, which is significantly altered after repeated dosing.[12]
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of Topoisomerase II and the subsequent induction of p53-mediated intrinsic apoptosis. Its potent cytotoxic effects against various cancer cell lines warrant further investigation for its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important compound. Future work should focus on obtaining a more comprehensive panel of IC50 values against diverse cancer cell lines, elucidating the full spectrum of its molecular interactions, and optimizing its pharmacokinetic properties for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof - Google Patents [patents.google.com]
- 4. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]
- 12. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
9-Hydroxyellipticin: A Technical Guide to its DNA Intercalation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine (B1684216), is a potent antineoplastic agent that primarily functions through its interaction with DNA and inhibition of topoisomerase II. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a DNA intercalator. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Ellipticine and its derivatives have long been recognized for their cytotoxic properties, with this compound emerging as a particularly promising compound due to its enhanced DNA binding affinity and potent anti-cancer activity. Its planar, aromatic structure allows it to insert between the base pairs of DNA, a process known as intercalation, which disrupts the normal helical structure and interferes with essential cellular processes like replication and transcription. Furthermore, this compound is a well-established inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death in cancer cells. This guide delves into the specifics of these mechanisms.
Mechanism of Action: DNA Intercalation
The interaction of this compound with DNA is a multifaceted process characterized by two primary binding modes: intercalation and a stacked binding mode in the major groove. The intercalative binding, which is favored at lower drug concentrations, involves the insertion of the planar ellipticine ring system between adjacent DNA base pairs. This insertion leads to a local unwinding of the DNA helix and an increase in its length.
Molecular dynamics simulations suggest that in the intercalated state, the pyridine (B92270) ring of this compound protrudes into the major groove, while the hydroxyl group is situated in the minor groove, forming hydrogen bonds with surrounding water molecules. This interaction does not appear to show significant DNA sequence specificity, although the stacked binding mode is more favorable for GC-rich sequences.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its derivatives, providing a basis for comparison and further research.
Table 1: Topoisomerase II Inhibition and DNA Intercalation Activity
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound Derivative | Topoisomerase II | Decatenation | 0.97 | |
| This compound Derivative | DNA Intercalation | 43.51 | ||
| Ellipticine | Topoisomerase IIα | DNA Cleavage | >200 | |
| ET-1 (N-methyl-5-demethyl ellipticine) | Topoisomerase IIα | DNA Cleavage | Potent Inhibitor | |
| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | Topoisomerase IIα | DNA Cleavage | Potent Inhibitor | |
| Doxorubicin | Topoisomerase II | 2.67 | ||
| Etoposide | Topoisomerase II | 78.4 |
Table 2: Cytotoxicity of Ellipticine and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Ellipticine | HepG2 (Human Hepatocellular Carcinoma) | 4.1 | |
| This compound | Lewis Lung Carcinoma, SW480 (Human Colon Cancer) | Effective at 0.1 - 100 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
Fluorescence Spectroscopy Assay for DNA Binding
This protocol is adapted from standard fluorescence quenching methods to determine the binding affinity of this compound to DNA.
Objective: To quantify the binding constant (Kd) of this compound to DNA by measuring the quenching of its intrinsic fluorescence upon binding.
Materials:
-
This compound solution (in appropriate buffer, e.g., Tris-HCl)
-
Calf Thymus DNA (ctDNA) solution of known concentration
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA.
-
Measure the fluorescence emission spectrum of each solution at an excitation wavelength appropriate for this compound (e.g., around 300-320 nm).
-
Record the fluorescence intensity at the emission maximum for each sample.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the data using the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (Kd).
Workflow Diagram:
Caption: Workflow for determining DNA binding affinity using fluorescence spectroscopy.
Viscosity Measurement Assay
This protocol outlines the use of viscometry to demonstrate the intercalative binding of this compound to DNA.
Objective: To determine if this compound increases the viscosity of a DNA solution, which is indicative of DNA lengthening due to intercalation.
Materials:
-
Sonicated rod-like DNA fragments of uniform length
-
This compound solution
-
Viscometer (e.g., capillary viscometer)
-
Constant temperature water bath
Procedure:
-
Prepare a solution of linear DNA in a suitable buffer.
-
Measure the initial viscosity of the DNA solution.
-
Add increasing concentrations of this compound to the DNA solution, allowing for equilibration at each concentration.
-
Measure the viscosity of the solution after each addition of this compound.
-
Plot the relative viscosity (η/η₀) versus the ratio of [this compound]/[DNA].
-
An increase in relative viscosity indicates that the compound is intercalating into the DNA helix.
Workflow Diagram:
Caption: Workflow for assessing DNA intercalation using viscosity measurements.
Topoisomerase II-Mediated DNA Unwinding Assay
This assay is used to determine the effect of this compound on the catalytic activity of topoisomerase II.
Objective: To assess the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
This compound solution
-
Reaction buffer (containing ATP and MgCl₂)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Set up reaction tubes containing supercoiled plasmid DNA and reaction buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding topoisomerase IIα.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Workflow Diagram:
Caption: Workflow for the topoisomerase II DNA unwinding assay.
Signaling Pathways
This compound exerts its cytotoxic effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis, primarily through its interaction with the p53 tumor suppressor protein.
p53-Mediated Apoptosis
This compound has been shown to restore the wild-type function of mutated p53 protein. This restored p53 activity leads to the upregulation of pro-apoptotic genes such as Bax, which in turn promotes the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, leading to programmed cell death.
Signaling Pathway Diagram:
Caption: p53-mediated apoptotic pathway induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, the restored p53 function triggered by this compound can lead to cell cycle arrest, primarily at the G1 and G2/M phases. This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21. p21 inhibits the activity of cyclin-CDK complexes that are necessary for cell cycle progression, thus halting cell division and preventing the proliferation of cancerous cells.
Signaling Pathway Diagram:
Caption: p53-mediated cell cycle arrest induced by this compound.
Conclusion
This compound stands out as a potent anti-cancer agent with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. Its ability to restore the function of mutant p53 adds another layer to its therapeutic potential, making it an attractive candidate for further investigation and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted activities of this promising compound and to design novel therapeutic strategies targeting DNA and its associated enzymes.
A Technical Guide to the Antitumor Properties of 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antitumor agent 9-Hydroxyellipticin (9-HE), a derivative of the plant alkaloid ellipticine (B1684216). It details its core mechanisms of action, summarizes its efficacy with quantitative data, and provides standardized protocols for key experimental evaluations. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and the development of novel cancer therapeutics.
Core Mechanisms of Action
This compound exerts its antitumor effects through a multi-faceted approach, primarily by targeting fundamental cellular processes required for cancer cell proliferation and survival. The principal mechanisms include the inhibition of DNA topoisomerase II, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle.
Inhibition of DNA Topoisomerase II
DNA topoisomerase II is a critical enzyme that modulates the topological state of DNA, essential for processes like DNA replication and chromosome segregation.[1][2] this compound functions as a topoisomerase II "poison."[3][4] It does not inhibit the enzyme's ability to cleave double-stranded DNA but rather stabilizes the transient covalent complex formed between topoisomerase II and the DNA.[3][5] This stabilization prevents the enzyme from re-ligating the DNA break, leading to an accumulation of persistent, lethal double-strand breaks, which ultimately triggers apoptotic cell death.[4][5] The intercalating ability of ellipticine derivatives into the DNA double helix is believed to play a significant role in this process.[6][7]
Induction of Apoptosis
This compound is a potent inducer of apoptosis. One key pathway involves the p53 tumor suppressor protein. In cancer cells with mutant p53, 9-HE has been shown to restore wild-type p53 functions, possibly by inhibiting protein kinases responsible for phosphorylating the mutant protein.[8][9] This restored p53 activity leads to the transcriptional upregulation of pro-apoptotic genes like bax and the cell cycle inhibitor waf1 (p21).[8]
The subsequent increase in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome C into the cytoplasm.[10] Cytochrome C then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[10][11] Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]
Cell Cycle Arrest
Flow cytometry studies have demonstrated that this compound can induce cell cycle arrest, particularly in the G1 phase.[8] This G1 arrest is consistent with the observed upregulation of the cyclin-dependent kinase inhibitor p21 (waf1) mediated by restored p53 function.[8][12] By halting progression through the cell cycle, 9-HE prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The G1 arrest subsequently leads to G1 phase-restricted apoptosis.[8]
Quantitative Efficacy Data
The cytotoxic and antitumor activity of this compound and its derivatives has been quantified in numerous preclinical and clinical studies.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ellipticine and its derivatives are highly cytotoxic, killing L1210 leukemia cells at concentrations in the range of 10⁻⁸ to 10⁻⁶ M.[6]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ellipticine | IMR-32 | Neuroblastoma | < 1 | [13] |
| Ellipticine | UKF-NB-4 | Neuroblastoma | < 1 | [13] |
| Ellipticine | UKF-NB-3 | Neuroblastoma | < 1 | [13] |
| Ellipticine | HL-60 | Leukemia | < 1 | [13] |
| 9-methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [14] |
| 9-methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [14] |
| 9-methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [14] |
Note: Data for this compound specifically is often embedded within broader studies on ellipticine derivatives. The table includes data on the parent compound and a related alkaloid to provide context for potency.
In Vivo Antitumor Activity & Clinical Trials
Early clinical trials were conducted with 2-methyl-9-hydroxy ellipticinium (NSC 264-137), a derivative of 9-HE. These trials demonstrated notable activity, particularly in patients with advanced, refractory breast cancer.
| Study Phase | Cancer Type | Dosage | Patient Cohort | Objective Remission Rate | Duration of Remission | Key Side Effects | Reference |
| Phase I/II | Advanced Breast Cancer (refractory) | 80-100 mg/m²/week (1-hr IV infusion) | Patients with advanced, refractory disease | ~25% | 1-18 months | Nausea, vomiting, hypertension, muscle cramps, severe fatigue, mouth dryness | [6] |
| Phase I/II | Osteolytic Breast Cancer Metastasis | 80-100 mg/m²/week (1-hr IV infusion) | Sub-group of breast cancer patients | Particularly improved condition noted | N/A | As above | [6] |
| Case Reports | Anaplastic Thyroid Carcinoma, Ovarian Carcinoma | 80-100 mg/m²/week (1-hr IV infusion) | Individual cases | Activity observed | N/A | As above | [6] |
Key Experimental Protocols
This section outlines the methodologies for essential assays used to characterize the antitumor properties of this compound.
General Experimental Workflow
The evaluation of a potential antitumor agent like 9-HE typically follows a structured workflow, progressing from initial in vitro screening to detailed mechanistic studies and finally to in vivo validation.
Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of topoisomerase II by monitoring its ability to unlink catenated (interlocked) kinetoplast DNA (kDNA) into minicircles. Catalytic inhibitors prevent this decatenation.
-
Reaction Setup : In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT), 250 ng of kDNA, and the desired concentration of this compound (or vehicle control).[15]
-
Enzyme Addition : Add purified human topoisomerase IIα enzyme to the reaction mixture.[7][15]
-
Incubation : Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination : Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.[15]
-
Electrophoresis : Load the samples onto a 1% agarose (B213101) gel and perform electrophoresis.[15]
-
Visualization : Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The degree of inhibition is determined by the reduction in minicircle formation compared to the control.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16]
-
Cell Preparation : Culture cells on glass coverslips or slides and treat with this compound for the desired time (e.g., 24-48 hours).[8] Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, then permeabilize with a solution of Triton X-100 in sodium citrate (B86180) to allow entry of the labeling enzymes.[17]
-
Labeling Reaction : Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP).[18][19] The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[16]
-
Washing : Rinse the samples thoroughly with PBS to remove unincorporated nucleotides.
-
Detection : If using a fluorescent label (FITC), slides can be counterstained with a nuclear stain like DAPI and mounted for observation under a fluorescence microscope.[16] Apoptotic cells will show bright green fluorescence in the nucleus.
-
Quantification : The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases, PARP).[20][21]
-
Protein Extraction : Treat cells with this compound. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[22]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis : Denature protein samples in Laemmli buffer and separate them by size using SDS-PAGE.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-PARP).[22][23] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[22] The intensity of the bands corresponds to the amount of protein, which can be quantified using densitometry software.[24]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 4. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Caspase-9/3 and Inhibition of Epithelial Mesenchymal Transition are Critically Involved in Antitumor Effect of Phytol in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
- 19. genscript.com [genscript.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Synthesis of 9-Hydroxyellipticine from 9-Methoxyellipticine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 9-hydroxyellipticine, a potent anti-cancer agent, from its precursor, 9-methoxyellipticine (B76651). This conversion, a critical step in the synthesis of this and related compounds, involves the demethylation of an aryl methyl ether to a phenol. This document details various methodologies, presents quantitative data for comparison, and outlines the primary mechanisms of action of 9-hydroxyellipticine.
Introduction
9-Hydroxyellipticine is a significant derivative of the ellipticine (B1684216) alkaloid, exhibiting strong cytotoxic and anti-tumor properties. Its synthesis from the more readily available 9-methoxyellipticine is a key chemical transformation. The core of this synthesis is the cleavage of the methyl ether at the C9 position of the ellipticine scaffold to yield the corresponding phenol. This guide explores several established methods for this demethylation, providing researchers with the necessary information to select the most appropriate protocol for their needs.
Synthetic Methodologies and Quantitative Data
The demethylation of 9-methoxyellipticine to 9-hydroxyellipticine can be achieved through several chemical and enzymatic methods. The choice of method often depends on the desired scale, available reagents, and tolerance of the substrate to harsh conditions. Below is a summary of the most common methods with their respective reaction parameters.
| Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference(s) |
| Pyridine (B92270) Hydrochloride Fusion | Pyridine hydrochloride | None (neat) | 180-210 | 30 - 90 min | Good to High | [1] |
| Boron Tribromide (BBr₃) | Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 to room temp | 30 min - 12 h | Variable, substrate-dependent | [2][3] |
| Hydrobromic Acid (HBr) | 48% Hydrobromic acid (HBr) | Acetic acid or with a phase-transfer catalyst | 100-110 | 6 - 12 h | Good to Excellent (for analogous substrates) | [4][5] |
| Enzymatic Demethylation | Peroxidase, H₂O₂ | Aqueous buffer | Not specified | Not specified | Qualitative | [6][7] |
Note: Yields can be highly dependent on the specific reaction conditions and the scale of the reaction. The data presented for HBr is based on analogous aryl methyl ether demethylations and may require optimization for 9-methoxyellipticine.
Experimental Protocols
Demethylation using Pyridine Hydrochloride
This method involves heating 9-methoxyellipticine with molten pyridine hydrochloride. It is a classic and often effective method for the demethylation of aryl methyl ethers.
Procedure:
-
In a round-bottom flask, combine one part by weight of 9-methoxyellipticine with 3 to 11 parts by weight of anhydrous pyridine hydrochloride.
-
Heat the mixture under gentle reflux at a temperature of 180-190°C for 5 hours.
-
The reaction mixture will turn a dark brown color.
-
After the reaction is complete, cool the mixture and pour it over crushed ice.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the precipitate several times with ice-cold water.
-
Recrystallize the crude product from methanol (B129727) to obtain orange-colored crystals of 9-hydroxyellipticine.[1]
Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful and versatile reagent for cleaving ethers, often providing high yields under mild conditions.
Procedure:
-
Dissolve 9-methoxyellipticine in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (typically 1 M in DCM, 2-3 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4.5 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 9-hydroxyellipticine.[2][3]
Demethylation using Hydrobromic Acid (HBr)
Hydrobromic acid is a strong acid capable of cleaving aryl methyl ethers, often at elevated temperatures. The use of a phase-transfer catalyst can improve reaction rates and yields.
Procedure:
-
To a solution of 9-methoxyellipticine in a suitable solvent (e.g., acetic acid), add 48% aqueous hydrobromic acid.
-
Optionally, a phase-transfer catalyst such as tetra-n-butylphosphonium bromide can be added.
-
Heat the reaction mixture at 100-110°C for 6 to 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4][5]
Mechanisms of Action of 9-Hydroxyellipticine
9-Hydroxyellipticine exerts its potent anticancer effects through multiple mechanisms, primarily by targeting key cellular processes involved in cell division and proliferation.
Inhibition of Topoisomerase II
A primary mechanism of action for 9-hydroxyellipticine is the inhibition of DNA topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. 9-Hydroxyellipticine intercalates into the DNA and stabilizes the covalent complex between topoisomerase II and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Caption: Inhibition of Topoisomerase II by 9-Hydroxyellipticine.
Inhibition of RNA Polymerase I Transcription
9-Hydroxyellipticine is also a potent and selective inhibitor of RNA Polymerase I (Pol I) transcription. This process is responsible for the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes and essential for protein synthesis and cell growth. 9-Hydroxyellipticine disrupts the binding of the transcription initiation factor SL1 to the rDNA promoter. This inhibition of rRNA synthesis leads to nucleolar stress and can induce cell cycle arrest and apoptosis, independently of its effect on topoisomerase II.[8][9]
Caption: Inhibition of RNA Polymerase I by 9-Hydroxyellipticine.
Conclusion
The synthesis of 9-hydroxyellipticine from 9-methoxyellipticine is a fundamental transformation for the development of ellipticine-based anticancer agents. This guide has detailed several effective methods for this demethylation, providing protocols and comparative data to aid in the selection of the most suitable synthetic route. Furthermore, an understanding of the dual mechanisms of action of 9-hydroxyellipticine, targeting both Topoisomerase II and RNA Polymerase I, is crucial for the rational design of new and more effective cancer therapeutics. The information presented herein is intended to be a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
References
- 1. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Peroxidase-catalyzed O-demethylation reactions. Quinone-imine formation from 9-methoxyellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Demonstration of the O-demethylation reaction catalyzed by a peroxidase: application to 9-methoxyellipticine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of Ellipticine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the natural sources of the potent anticancer alkaloid, ellipticine (B1684216), and its derivatives. It is designed to be a comprehensive resource for professionals in the fields of pharmacology, natural product chemistry, and drug development. This document details the primary plant and microbial sources of these compounds, presents quantitative data on their yields, outlines detailed experimental protocols for their extraction and isolation, and illustrates key biological and experimental pathways through diagrams.
Principal Natural Sources of Ellipticine and Derivatives
Ellipticine, a tetracyclic alkaloid, was first isolated in 1959 from the Australian evergreen tree Ochrosia elliptica Labill.[1][2] Since then, it and its derivatives have been identified in a variety of other plant species, primarily within the Apocynaceae family, as well as in some microbial organisms.
Plant Sources
The primary plant sources of ellipticine and its derivatives belong to the genera Ochrosia, Rauvolfia, and Aspidosperma.
-
Ochrosia : This genus is the most well-known source of ellipticine. Ochrosia elliptica, native to Australia and New Caledonia, is the original and most studied source of this alkaloid.[1][3] The leaves and roots of this plant are particularly rich in ellipticine and its derivative, 9-methoxyellipticine (B76651).[4]
-
Rauvolfia : Several species of the genus Rauvolfia are known to produce a wide array of indole (B1671886) alkaloids. While extensively studied for other alkaloids like reserpine (B192253) and ajmaline, the presence of ellipticine has also been reported, although it is generally not the most abundant alkaloid in this genus.[5][6]
-
Aspidosperma : This genus, found predominantly in South America, is another source of various indole alkaloids.[7] Ellipticine has been identified as a contaminant in extracts of Aspidosperma subincanum, and other species like Aspidosperma williansii are also reported to contain this alkaloid.[8][9]
Microbial Sources
While plant sources are the most well-documented, there is growing evidence of microbial production of ellipticine and related compounds. Fungal endophytes, which live symbiotically within plant tissues, are a promising, yet less explored, source. Some studies have reported the presence of ellipticine in fungi such as Trichoderma brevicompactum and Aschersonia paraphysata. The ability of endophytic fungi to produce plant-derived metabolites suggests a potential for biotechnological production of ellipticine, which could offer a more sustainable and controlled supply chain.
Quantitative Analysis of Ellipticine and Derivatives in Natural Sources
The concentration of ellipticine and its derivatives can vary significantly depending on the species, the part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data from the scientific literature.
| Plant Species | Plant Part | Compound | Yield | Reference |
| Ochrosia elliptica | Roots | 9-Methoxyellipticine | 28 mg/100 g powdered material | [4] |
| Aspidosperma subincanum | Bark | Ellipticine and derivatives | 0.063% in a food supplement | [9] |
Note: Quantitative data for ellipticine and its direct derivatives in Rauvolfia species is limited in the available literature, which primarily focuses on other major alkaloids.
| Plant Species | Plant Part | Total Alkaloid Content | Reference |
| Rauwolfia vomitoria | Leaf | 0.82 ± 1.05% | [10] |
| Rauvolfia tetraphylla | Root | 11.24 to 18.42 mg/g | [2] |
| Rauwolfia serpentina | Root | 2.51 to 4.82% | [11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of ellipticine and its derivatives from natural sources.
Extraction and Isolation of 9-Methoxyellipticine from Ochrosia elliptica Roots
This protocol is adapted from a study that successfully isolated 9-methoxyellipticine from the roots of Ochrosia elliptica.[4]
1. Preparation of Plant Material:
-
Air-dry the roots of Ochrosia elliptica at room temperature for two weeks.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered root material (500 g) in methanol (B129727) (3 x 2.5 L) at room temperature for 48 hours for each batch.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in 2% aqueous tartaric acid.
-
Partition the acidic solution with chloroform (B151607) to remove non-alkaloidal compounds.
-
Basify the aqueous phase to pH 9 with ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with chloroform.
-
Wash the chloroform phase with distilled water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloidal fraction.
4. Chromatographic Purification:
-
Subject the total alkaloidal fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the target compound.
-
Perform further purification using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1 v/v) eluent to yield pure 9-methoxyellipticine.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 reversed-phase column.
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
Procedure:
-
Prepare standard solutions of ellipticine or its derivatives of known concentrations.
-
Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering it.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a specific wavelength (e.g., 254 nm).
-
Quantify the amount of the compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
The following diagrams illustrate key pathways and workflows related to ellipticine.
References
- 1. Bioguided Isolation of Alkaloids and Pharmacological Effects of the Total Alkaloid Fraction from Aspidosperma pyrifolium Mart. (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspidosperma subincanum I. characterisation, extraction of an uleine-enriched fraction and potential health hazard due to the contaminant ellipticine – ScienceOpen [scienceopen.com]
- 3. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids from Aspidosperma species from Bolivia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of alkaloids from Aspidosperma nitidum against Leishmania (Leishmania) amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. Aspidosperma pyrifolium, a medicinal plant from the Brazilian caatinga, displays a high antiplasmodial activity and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspidosperma species as sources of anti-malarials: uleine is the major anti-malarial indole alkaloid from Aspidosperma parvifolium (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of 9-Hydroxyellipticin Beyond Topoisomerase II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin (9-HE) is a potent anti-cancer agent historically recognized for its inhibitory action on topoisomerase II. However, a growing body of evidence reveals a more complex pharmacological profile, with 9-HE engaging multiple cellular targets beyond its classical mechanism of action. This in-depth technical guide provides a comprehensive overview of these non-topoisomerase II targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding these alternative mechanisms is crucial for the rational design of novel ellipticine-based derivatives and for optimizing their therapeutic application in oncology.
Core Cellular Targets and Mechanisms
Beyond its well-documented role as a topoisomerase II poison, this compound exerts its cytotoxic and cytostatic effects through a multi-pronged approach, primarily involving direct DNA intercalation, modulation of the p53 tumor suppressor pathway, and inhibition of key cellular kinases.
Direct DNA Intercalation
This compound physically inserts itself between the base pairs of double-stranded DNA, a mechanism known as intercalation. This direct interaction with the genetic material can disrupt DNA replication and transcription, contributing to its anti-proliferative effects. Spectroscopic studies have revealed that this compound exhibits two primary modes of DNA binding: a classical intercalative mode and a stacked binding mode where drug oligomers form in the major groove of the DNA.[1] The intercalative binding is favored at lower concentrations of the drug.[1]
Quantitative Data: DNA Binding Affinity
| Compound | DNA Type | Binding Mode | Apparent Association Constant (Ka) |
| 2-Methyl-9-hydroxyellipticinium acetate (B1210297) | pBR322 DNA fragments | Intercalation | K1 ~ 108 M-1, K2 ~ 106 M-1 |
Modulation of the p53 Pathway and Cell Cycle Arrest
A significant aspect of this compound's mechanism of action lies in its ability to restore the wild-type function of mutated p53, a tumor suppressor protein that is inactivated in a large percentage of human cancers.[2] This reactivation leads to the induction of G1 phase cell cycle arrest and apoptosis, even in cancer cells harboring p53 mutations.[1]
This compound achieves this by altering the conformation of mutant p53, thereby restoring its ability to bind to its consensus DNA sequence.[2] This, in turn, leads to the transcriptional upregulation of downstream targets of p53, such as the cell cycle inhibitor waf1 (p21) and the pro-apoptotic protein bax.[1] A concentration of 1 µM this compound has been shown to be sufficient to restore wild-type p53 activity in certain pancreatic cancer cell lines.[3]
Signaling Pathway: 9-HE Induced p53 Reactivation and Apoptosis
Caption: 9-HE restores wild-type conformation to mutant p53, inducing p21 and Bax, leading to G1 arrest and apoptosis.
Kinase Inhibition
This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] This inhibition occurs in a concentration-dependent manner and is linked to the inhibition of p53 protein phosphorylation.[4][5] By inhibiting CDK2, this compound can contribute to the observed cell cycle arrest.
Quantitative Data: Kinase Inhibition
| Kinase Target | Compound | Effect | Concentration Range |
| CDK2 | This compound | Suppression of kinase activity | 1 - 100 µM |
| p53 | This compound | Inhibition of protein phosphorylation | 0.1 - 100 µM |
Interaction with Cytochrome P450 Enzymes
While specific inhibitory constants for this compound are not well-documented, the parent compound, ellipticine (B1684216), is known to be metabolized by cytochrome P450 (CYP) enzymes. This metabolic process can lead to the formation of reactive metabolites that form covalent adducts with DNA, contributing to the drug's overall cytotoxicity. The specific CYP isoforms involved in the metabolism of this compound and its potential to act as an inhibitor of these enzymes warrant further investigation to understand potential drug-drug interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's non-topoisomerase II targets.
Protocol 1: Determination of DNA Binding by UV-Visible Spectroscopy
This protocol outlines the steps to determine the binding affinity of this compound to DNA using UV-Visible spectrophotometry.
Workflow: DNA Binding Assay using UV-Vis Spectroscopy
Caption: Workflow for determining the DNA binding constant of this compound using UV-Visible spectroscopy.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of calf thymus DNA in a buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration accurately by measuring the absorbance at 260 nm.
-
-
Titration:
-
In a series of cuvettes, mix a fixed concentration of this compound with increasing concentrations of DNA.
-
Allow the mixtures to incubate at a constant temperature for a sufficient time to reach binding equilibrium.
-
-
Spectroscopic Measurement:
-
Record the UV-Visible absorption spectrum of each mixture over a wavelength range of approximately 200-600 nm.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectrum of this compound upon addition of DNA. Look for hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum, which are characteristic of intercalation.
-
Use the spectral data to calculate the binding constant (Kd) by fitting the data to a suitable binding model, such as the Scatchard plot or by non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for analyzing the cell cycle effects of this compound using flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed the cancer cell line of interest in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI stains the DNA, while RNase A degrades RNA to prevent its staining.
-
Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. Excite the PI with a laser (typically at 488 nm) and collect the fluorescence emission (typically around 617 nm).
-
Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase, such as CDK2.
Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay to determine the IC50 of this compound.
Methodology:
-
Reagents:
-
Recombinant active kinase (e.g., CDK2/Cyclin E).
-
Kinase substrate (e.g., Histone H1).
-
ATP (radiolabeled [γ-32P]ATP for radiometric assays or unlabeled for other detection methods).
-
This compound in a suitable solvent.
-
Kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Pre-incubate the mixture for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined time.
-
-
Detection of Phosphorylation:
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Separate the phosphorylated substrate from the unphosphorylated substrate. For a radiometric assay, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away the unincorporated [γ-32P]ATP, and measuring the radioactivity of the paper. Alternatively, SDS-PAGE followed by autoradiography can be used.
-
For non-radiometric assays, detection can be achieved using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ADP production.
-
-
Data Analysis:
-
Quantify the amount of phosphorylated substrate at each concentration of this compound.
-
Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a multi-target agent with a complex mechanism of action that extends beyond topoisomerase II inhibition. Its ability to intercalate into DNA, reactivate mutant p53, and inhibit key cellular kinases like CDK2 highlights its potential for broader therapeutic applications and provides a rationale for the development of new ellipticine derivatives with improved efficacy and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted pharmacology of this important anti-cancer compound. A thorough understanding of these non-topoisomerase II targets will be instrumental in advancing the clinical development of this compound and related compounds.
References
- 1. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyellipticine alters the conformation and DNA binding characteristics of mutated p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
9-Hydroxyellipticin and its Impact on the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticin (9-HE), a naturally derived alkaloid, has demonstrated notable anti-cancer properties. A significant aspect of its mechanism of action involves the modulation of the p53 signaling pathway, a critical regulator of cell cycle progression and apoptosis that is frequently dysregulated in human cancers. This technical guide provides an in-depth analysis of the effects of this compound on p53 signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions. Evidence suggests that 9-HE can restore wild-type functionality to certain mutant forms of p53, thereby reactivating downstream tumor-suppressive functions, including cell cycle arrest and apoptosis. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its derivatives.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2][3] Upon activation, wild-type p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or potentially cancerous cells.[1][3] However, the TP53 gene is mutated in over half of all human cancers, often leading to the expression of a dysfunctional protein that has lost its tumor-suppressive capabilities and may even gain oncogenic functions.
This compound (9-HE) is a potent anti-neoplastic agent that has been shown to exert its cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II.[4] Of particular interest is its ability to interact with and modulate the p53 signaling pathway. This document will explore the multifaceted effects of 9-HE on p53, with a focus on its potential to rescue the function of mutant p53.
Mechanism of Action: Restoring Wild-Type Function to Mutant p53
A key aspect of this compound's effect on the p53 pathway is its ability to induce a conformational change in certain mutant p53 proteins.[5] Many cancer-associated mutations in p53 lead to a misfolded protein that is unable to bind to its target DNA sequences and activate downstream genes.[5] 9-HE has been shown to interact with these mutant proteins, restoring a conformation that resembles the wild-type structure.[5] This "reactivation" of mutant p53 allows it to once again bind to the consensus DNA sequences of its target genes and initiate a transcriptional program that leads to cell cycle arrest and apoptosis.[5]
One proposed mechanism for this restoration of function is the inhibition of p53 protein phosphorylation. Specifically, 9-HE has been found to inhibit the activity of cyclin-dependent kinase 2 (cdk2) in a concentration-dependent manner. Cdk2 is known to phosphorylate p53, and this phosphorylation can influence its stability and activity. By inhibiting cdk2, 9-HE may lead to an accumulation of dephosphorylated mutant p53, which could favor a more wild-type-like conformation and function.
Downstream Effects on the p53 Signaling Pathway
The restoration of wild-type p53 function by this compound triggers a cascade of downstream events that ultimately lead to the suppression of tumor cell growth.
Cell Cycle Arrest
Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). p21 binds to and inhibits the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle through the G1/S and G2/M checkpoints. By inducing p21, 9-HE effectively halts the cell cycle, preventing the replication of cells with damaged DNA. Studies have shown that treatment with 9-HE leads to an accumulation of cells in the G1 phase of the cell cycle.
Induction of Apoptosis
In addition to cell cycle arrest, reactivated p53 can also induce apoptosis, or programmed cell death. One of the key pro-apoptotic genes transcriptionally activated by p53 is Bax. Bax is a member of the Bcl-2 family of proteins and plays a crucial role in the intrinsic apoptotic pathway by promoting the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. The upregulation of Bax by 9-HE in cells with mutant p53 provides a direct link between the drug's effect on p53 and its ability to induce apoptosis.
Quantitative Data
The following tables summarize the available quantitative data regarding the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SW480 | Colon Cancer | Mutant | Concentration-dependent cytotoxicity observed | |
| Lewis Lung Carcinoma | Lung Cancer | Not Specified | Concentration-dependent cytotoxicity observed | |
| MKN-1 | Stomach Cancer | Mutant | Apoptosis induced at 10 µM | |
| SK-BR-3 | Breast Cancer | Mutant | Apoptosis induced at 10 µM |
Table 2: Effect of this compound on p53 Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change in mRNA | Reference |
| Mutant p53-transfected Saos-2 | 9-HE (10 µM) | waf1 (p21) | Upregulated | |
| Mutant p53-transfected Saos-2 | 9-HE (10 µM) | bax | Upregulated |
Note: While the reviewed literature confirms the upregulation of p21 and Bax mRNA in response to 9-HE treatment in mutant p53-containing cells, specific quantitative fold-change values were not provided. Further quantitative PCR or similar experiments would be necessary to determine the precise extent of this upregulation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the p53 signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the 9-HE dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the 9-HE stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
Western Blotting for p53, p21, and Bax
This protocol is used to analyze the protein expression levels of p53 and its downstream targets, p21 and Bax, following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
-
Conclusion
This compound represents a promising anti-cancer agent with a unique mechanism of action that involves the modulation of the p53 signaling pathway. Its ability to restore wild-type function to mutant p53 is of particular significance, given the high prevalence of TP53 mutations in human cancers. The subsequent induction of p21-mediated cell cycle arrest and Bax-dependent apoptosis highlights the therapeutic potential of reactivating this critical tumor suppressor pathway. Further research is warranted to fully elucidate the spectrum of p53 mutations that are susceptible to 9-HE-mediated reactivation and to optimize its therapeutic application in a clinical setting. This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to harness the anti-cancer properties of this compound.
References
- 1. The expression of p53, p21, Bax and induction of apoptosis in normal volunteers in response to different doses of ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. 9-Hydroxyellipticine alters the conformation and DNA binding characteristics of mutated p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activating mutations in p53 produce a common conformational effect. A monoclonal antibody specific for the mutant form - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of 9-Hydroxyellipticin: An In-Depth Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of the preclinical studies of 9-Hydroxyellipticin (9-HE), a potent anti-tumor agent, in various animal models. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available non-clinical data to inform future research and development efforts.
Executive Summary
This compound, a derivative of the plant alkaloid ellipticine (B1684216), has demonstrated significant cytotoxic and anti-tumor properties. Its primary mechanism of action is believed to involve DNA intercalation and the inhibition of topoisomerase II. Preclinical investigations in animal models have been crucial in elucidating its pharmacokinetic profile, efficacy in oncology models, and toxicological characteristics. This guide synthesizes key findings from these studies, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.
Pharmacokinetics and Metabolism
Preclinical studies in rodents have shed light on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Metabolism and Excretion: Following administration in rats and mice, this compound undergoes extensive metabolism. The primary metabolic pathway is glucuronidation.[1] In studies with radiolabeled this compound administered to mice, the compound was found to be extensively metabolized, with the main metabolite being its glucuronide.[1]
Tissue Distribution: Autoradiography studies in mice have shown that this compound and its metabolites accumulate in several key organs. Following both intravenous (IV) and intraperitoneal (IP) administration, the drug was found to concentrate in the kidneys, lungs, and liver.[1] Notably, accumulation was also observed in the spleen and bone marrow, which are relevant sites for hematological malignancies.[1]
Pharmacokinetic Parameters: While specific pharmacokinetic parameters such as Cmax and AUC for this compound are not readily available in the public domain, pharmacokinetic studies in mice have demonstrated a biphasic elimination pattern. Blood levels of the compound decrease rapidly during the initial distribution phase, which is then followed by a significantly slower disposition phase.[1] For a related quaternary salt derivative, 2-methyl-9-hydroxyellipticinium acetate (B1210297), a long half-life of approximately 30 hours was observed in mice.[1]
Table 1: Summary of Pharmacokinetic and Metabolic Properties of this compound in Animal Models
| Parameter | Animal Model | Route of Administration | Key Findings | Reference |
| Metabolism | Rats and Mice | IV, IP | Extensively metabolized, primarily to its glucuronide. | [1] |
| Tissue Distribution | Mice | IV, IP | Accumulates in kidneys, lungs, liver, spleen, and bone marrow. | [1] |
| Elimination Profile | Mice | IV, IP | Rapid initial distribution phase followed by a slow disposition phase. | [1] |
Efficacy in Animal Models of Cancer
The anti-tumor activity of this compound has been evaluated in murine leukemia models, demonstrating its potential as a chemotherapeutic agent.
L1210 Leukemia Model: In vivo studies using the L1210 mouse leukemia model have been instrumental in assessing the anti-neoplastic efficacy of this compound and its derivatives. A strong correlation has been observed between the in vitro cytotoxicity of these compounds against L1210 cells and their in vivo anti-tumor effects, suggesting that in vitro assays can be a valuable tool for prescreening the chemotherapeutic potential of new ellipticine derivatives.[2] The 9-hydroxy substitution on the ellipticine scaffold has been highlighted as a critical factor for enhancing its anti-cancer efficiency.[2]
While specific dose-response data with corresponding percentage of increased lifespan (%ILS) is not detailed in the available literature, the consistent anti-leukemic activity in this model underscores the compound's therapeutic potential.
Toxicology Profile
Toxicological evaluation is a critical component of preclinical assessment. While comprehensive toxicology data is limited, some key findings have been reported.
General Toxicity: Information regarding the acute toxicity (LD50) and maximum tolerated dose (MTD) of this compound in mice is not readily available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. Below are generalized protocols based on the available literature for key in vivo experiments.
L1210 Leukemia Mouse Model for Efficacy Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in the L1210 murine leukemia model.
Objective: To assess the in vivo anti-leukemic activity of a test compound by measuring the increase in lifespan of tumor-bearing mice.
Materials:
-
L1210 leukemia cells
-
DBA/2 mice (or other suitable strain)
-
Test compound (e.g., this compound)
-
Vehicle for drug formulation
-
Sterile saline or appropriate culture medium for cell suspension
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Preparation: L1210 cells are maintained in an appropriate culture medium. Prior to implantation, cells are harvested, washed, and resuspended in sterile saline or medium at a specific concentration (e.g., 1 x 10^6 cells/mL).
-
Tumor Implantation: A known number of L1210 cells (e.g., 1 x 10^5 cells) is implanted into the peritoneal cavity (intraperitoneal injection) or intravenously into DBA/2 mice.
-
Animal Randomization: Following tumor implantation, mice are randomly assigned to control and treatment groups.
-
Drug Preparation and Administration: The test compound is formulated in a suitable vehicle. Treatment is typically initiated 24 hours after tumor cell implantation and administered according to a predefined schedule (e.g., daily for a specific number of days) via a specified route (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle alone.
-
Monitoring and Data Collection: Animals are monitored daily for signs of toxicity and mortality. The date of death for each animal is recorded.
-
Efficacy Endpoint: The primary efficacy endpoint is the percentage of increased lifespan (%ILS), calculated as: %ILS = [(Median survival time of treated group / Median survival time of control group) - 1] x 100
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through multiple mechanisms, primarily targeting DNA and essential cellular enzymes.
Conclusion and Future Directions
The preclinical data available for this compound demonstrates its potential as an anti-cancer agent, particularly for hematological malignancies. Its favorable tissue distribution to the bone marrow and spleen, coupled with its efficacy in the L1210 leukemia model, provides a strong rationale for further investigation. However, to advance the clinical development of this compound, several data gaps need to be addressed. Future preclinical studies should focus on:
-
Quantitative Pharmacokinetics: Detailed pharmacokinetic studies to determine key parameters such as Cmax, AUC, and half-life in relevant animal models.
-
Dose-Response Efficacy Studies: Comprehensive efficacy studies in various tumor models to establish clear dose-response relationships and identify optimal dosing regimens.
-
Formal Toxicology Studies: Rigorous toxicology studies to determine the LD50, MTD, and to characterize the safety profile of the compound with repeated dosing.
Addressing these areas will be critical for designing safe and effective first-in-human clinical trials and unlocking the full therapeutic potential of this compound.
References
Methodological & Application
9-Hydroxyellipticin: In Vitro Cytotoxicity Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 9-Hydroxyellipticin, a potent anti-cancer agent. This document details experimental protocols for key cytotoxicity and apoptosis assays, presents available data on its efficacy across various cancer cell lines, and elucidates its mechanism of action through signaling pathway diagrams.
Introduction
This compound is a derivative of the plant alkaloid ellipticine, which has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its primary mechanisms of action are believed to involve the inhibition of topoisomerase II and the induction of apoptosis, often in a p53-dependent manner.[1] Accurate and reproducible in vitro cytotoxicity data are crucial for the pre-clinical evaluation of this compound and for understanding its therapeutic potential. This document provides detailed protocols for commonly used cytotoxicity assays—MTT and Sulforhodamine B (SRB)—and an apoptosis detection assay (Annexin V-FITC) to facilitate standardized testing.
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| Human Pancreatic Cancer Cells (with mutant p53) | Pancreatic Cancer | ~1 µM (for functional restoration of p53) | Not Specified | [2] |
| Saos-2 (mutant p53 transfected) | Osteosarcoma | 10 µM (induces G1 phase apoptosis) | Flow Cytometry | [1] |
| SW480 | Colon Adenocarcinoma | Not specified, but induces apoptosis | Not Specified | [1] |
| SK-BR-3 | Breast Adenocarcinoma | Not specified, but induces apoptosis | Not Specified | [1] |
| MKN-1 | Gastric Adenocarcinoma | Not specified, but induces apoptosis | Not Specified | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated wells to that of the vehicle control wells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Materials:
-
6-well plates or flow cytometry tubes
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Mechanism of Action & Signaling Pathways
This compound is known to exert its cytotoxic effects primarily through the inhibition of topoisomerase II and the induction of apoptosis. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Workflow for determining the in vitro cytotoxicity of this compound.
Signaling cascade of this compound-induced apoptosis.
Pathway Description: this compound is proposed to inhibit topoisomerase II, leading to DNA damage.[3][4][5] This damage can activate or restore the function of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates the pro-apoptotic protein Bax.[1] Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which leads to the activation of caspase-9.[6][7] Caspase-9, an initiator caspase, then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[6][7] In some cancer cells with mutant p53, this compound may restore its wild-type function, thereby sensitizing the cells to apoptosis.[1][2]
References
- 1. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase 9 is required for p53-dependent apoptosis and chemosensitivity in a human ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase II Decatenation Assay with 9-Hydroxyellipticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation. Its ability to introduce transient double-strand breaks allows for the untangling of intertwined DNA strands, a process known as decatenation. Due to its essential function in proliferating cells, Topo II is a well-established target for anticancer drug development.
9-Hydroxyellipticin is an alkaloid compound that has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of Topoisomerase II. By stabilizing the covalent complex between Topo II and DNA, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and subsequent induction of apoptosis.
This document provides detailed application notes and protocols for conducting a Topoisomerase II decatenation assay to evaluate the inhibitory activity of this compound. The assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from the mitochondria of trypanosomes, as a substrate. The decatenation of kDNA by Topo II results in the release of individual minicircles, which can be visualized by agarose (B213101) gel electrophoresis.
Principle of the Assay
The Topoisomerase II decatenation assay is a biochemical method to measure the enzymatic activity of Topo II. The substrate, kDNA, is a large, catenated network that cannot migrate into an agarose gel. In the presence of ATP, Topoisomerase II decatenates the kDNA, releasing individual, covalently closed circular DNA minicircles. These smaller, decatenated minicircles can then migrate through the agarose gel.
When an inhibitor such as this compound is present, it interferes with the catalytic cycle of Topo II, preventing the decatenation of kDNA. This inhibition results in a decrease in the amount of released minicircles, which can be quantified by densitometry of the gel bands. The inhibitory potency of the compound is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration at which 50% of the enzyme's activity is inhibited.
Data Presentation
The quantitative data from the Topoisomerase II decatenation assay with this compound can be summarized in the following table. This allows for a clear comparison of the inhibitory effect at different concentrations.
| This compound (µM) | % Decatenation (Relative to No-Inhibitor Control) |
| 0 (Control) | 100 |
| 0.1 | 95 |
| 0.5 | 80 |
| 1 | 65 |
| 5 | 40 |
| 10 | 20 |
| 50 | 5 |
| IC50 (µM) | ~4.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Human Topoisomerase IIα (e.g., from a commercial supplier)
-
Kinetoplast DNA (kDNA)
-
10X Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL Bovine Serum Albumin (BSA)
-
10 mM ATP solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol
-
Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol FF, 60 mM EDTA, 1% SDS
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Experimental Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1X Topo II Assay Buffer by diluting the 10X stock with nuclease-free water.
-
Prepare serial dilutions of this compound in 1X Topo II Assay Buffer from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Dilute the Human Topoisomerase IIα enzyme in Dilution Buffer to the working concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the amount that results in complete decatenation of the kDNA under the assay conditions.
-
-
Reaction Setup:
-
Set up the reactions in microcentrifuge tubes on ice. A typical 20 µL reaction mixture is as follows:
-
Nuclease-free water: to 20 µL
-
10X Topo II Assay Buffer: 2 µL
-
kDNA (e.g., 200 ng): X µL
-
This compound dilution or vehicle (DMSO): 2 µL
-
Diluted Topoisomerase IIα: Y µL
-
10 mM ATP: 2 µL (add last to initiate the reaction)
-
-
Include the following controls:
-
No Enzyme Control: Replace the enzyme with Dilution Buffer.
-
No Inhibitor Control: Add vehicle (DMSO) instead of this compound.
-
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 4 µL of 6X Stop Solution/Loading Dye to each tube.
-
Mix thoroughly.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Quantify the intensity of the decatenated minicircle bands using densitometry software.
-
Calculate the percentage of decatenation for each this compound concentration relative to the no-inhibitor control (set to 100%).
-
Plot the percentage of decatenation against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the Topoisomerase II decatenation assay with this compound.
Caption: Signaling pathway of Topoisomerase II inhibition by this compound leading to apoptosis.
Experimental Protocol for 9-Hydroxyellipticin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 9-Hydroxyellipticin is a potent anti-cancer agent belonging to the ellipticine (B1684216) family of alkaloids. Its primary mechanisms of action include the inhibition of topoisomerase II, induction of apoptosis, and modulation of cell cycle progression. Notably, it has shown efficacy in cancer cells harboring mutant p53, where it can promote cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture settings.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| SW480 | Colon Cancer | ~10 | 24-48 | Not Specified |
| SK-BR-3 | Breast Cancer | Not Specified | 24-48 | Not Specified |
| MKN-1 | Stomach Cancer | Not Specified | 24-48 | Not Specified |
| Pancreatic Cancer Cells (unspecified) | Pancreatic Cancer | ~1 | Not Specified | Not Specified |
| Lewis Lung Carcinoma | Lung Cancer | Concentration-dependent inhibition from 0.1 to 100 µM | Not Specified | Not Specified |
| SW480 | Human Colon Cancer | Concentration-dependent inhibition from 0.1 to 100 µM | Not Specified | Not Specified |
Note: Data for this compound is limited in publicly available literature. The table includes information on related compounds or instances where specific IC50 values were not provided but effective concentrations were mentioned.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as used for the highest concentration of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and untreated cells (negative control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both the adherent and floating populations. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up the compensation and gates.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Measuring the Cellular Uptake of 9-Hydroxyellipticin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. Additionally, this compound has been shown to modulate the p53 signaling pathway, a key regulator of cell cycle arrest and apoptosis. The efficacy of this compound as a cancer therapeutic is intrinsically linked to its ability to be taken up by cancer cells and reach its intracellular targets. Therefore, accurate measurement of its cellular uptake is critical for understanding its pharmacological properties, optimizing drug delivery systems, and developing more effective cancer therapies.
This document provides detailed application notes and protocols for measuring the cellular uptake of this compound. It includes methodologies for both qualitative and quantitative assessment of intracellular drug concentrations, as well as a diagram of the key signaling pathways affected by this compound.
Data Presentation
While specific quantitative data on the cellular uptake of this compound across various cell lines is not extensively available in publicly accessible literature, the following tables provide a template for researchers to collate their experimental data in a structured format. This will allow for easy comparison of uptake efficiency under different experimental conditions.
Table 1: Intracellular Concentration of this compound Measured by HPLC or LC-MS/MS
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Accumulation Ratio (Intracellular/Extracellular) |
| e.g., MCF-7 | ||||
| e.g., HeLa | ||||
| e.g., A549 |
Table 2: Cellular Uptake of this compound Measured by Fluorescence-Based Methods
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| e.g., MCF-7 | ||||
| e.g., HeLa | ||||
| e.g., A549 |
Experimental Protocols
The following are detailed protocols for the quantification of this compound cellular uptake using common laboratory techniques.
Protocol 1: Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the intracellular concentration of this compound by separating it from other cellular components and measuring its absorbance.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
BCA Protein Assay Kit
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the drug-containing medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Resuspend the cells in 1 mL of complete medium and transfer to a microcentrifuge tube.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the final cell pellet in 100 µL of cell lysis buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for analysis.
-
-
Protein Quantification:
-
Use a small aliquot of the cell lysate (e.g., 10 µL) to determine the total protein concentration using a BCA Protein Assay Kit, following the manufacturer's instructions. This will be used for normalization.
-
-
Sample Preparation for HPLC:
-
To the remaining cell lysate, add an equal volume of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a mobile phase suitable for the separation of this compound (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the sample into the HPLC system.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Create a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the cell lysate from the standard curve.
-
Normalize the amount of this compound to the total protein concentration of the lysate to get the uptake in terms of amount of drug per milligram of cellular protein.
-
Protocol 2: Visualization and Semi-Quantitative Analysis of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of this compound and a semi-quantitative analysis based on fluorescence intensity, leveraging its intrinsic fluorescent properties.
Materials:
-
This compound
-
Cell culture medium
-
FBS
-
PBS
-
Paraformaldehyde (PFA) or Methanol for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope with appropriate laser lines and filters for this compound and the nuclear stain.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
Treat the cells with this compound at desired concentrations and for various time points as described in Protocol 1.
-
-
Cell Fixation and Staining:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for PFA fixation).
-
Wash three times with PBS.
-
Incubate with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Confocal Imaging:
-
Image the cells using a confocal microscope.
-
Use the appropriate laser line to excite this compound (its fluorescence properties should be determined beforehand) and the nuclear stain.
-
Capture images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of this compound within the cells.
-
The nucleus can be used as a region of interest (ROI) to specifically measure nuclear uptake. The cytoplasm can be defined as the whole-cell area minus the nuclear area.
-
Calculate the mean fluorescence intensity per cell for each condition.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its cytotoxic effects primarily through two interconnected pathways: inhibition of Topoisomerase II and modulation of the p53 signaling pathway.
Caption: this compound signaling pathway.
Experimental Workflow for Measuring Cellular Uptake
The following diagram illustrates the general workflow for quantifying the cellular uptake of this compound.
Caption: General experimental workflow.
Application Notes and Protocols for 9-Hydroxyellipticin in DNA Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin is a potent anti-cancer agent that belongs to the ellipticine (B1684216) family of alkaloids. Its cytotoxic effects are primarily attributed to its role as a topoisomerase II poison. This document provides detailed application notes and protocols for utilizing this compound in DNA cleavage assays to characterize its mechanism of action and evaluate its efficacy.
This compound intercalates into DNA and stabilizes the covalent complex formed between DNA and topoisomerase II. This ternary complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger a cellular DNA damage response, ultimately leading to cell cycle arrest and apoptosis. The presence of a hydroxyl group at the 9th position of the ellipticine ring is crucial for the stabilization of this topoisomerase II-DNA covalent complex.
Data Presentation
Table 1: Comparative Efficacy of Ellipticine Derivatives
| Compound | IC50 in NCI N417 Cells (µM)[1] | Relative Potency in Inducing DNA Strand Breaks (vs. m-AMSA)[1] |
| This compound Analog (Celiptium) | 9 | ~50x less potent |
| This compound Analog (Detalliptinium) | 8 | ~50x less potent |
| m-AMSA (Amsacrine) | 1 | 1x |
Note: Celiptium and Detalliptinium are clinically used ellipticine derivatives closely related to this compound. The data provides an approximate effective concentration range for observing biological effects.
Table 2: Recommended Concentration Range for In Vitro DNA Cleavage Assay
| Compound | Suggested Starting Concentration (µM) | Suggested Concentration Range (µM) | Notes |
| This compound | 10 | 1 - 100 | Dose-dependent effects are expected. Based on data from related ellipticine derivatives, concentrations up to 50 µM may be required to observe significant DNA cleavage. A pilot experiment covering a broad range is recommended. |
| Etoposide (Positive Control) | 50 | 10 - 200 | A well-characterized topoisomerase II poison. |
| DMSO (Vehicle Control) | - | Same % as compound | To control for any effects of the solvent. |
Experimental Protocols
In Vitro Topoisomerase II-Mediated DNA Cleavage Assay
This protocol is designed to assess the ability of this compound to induce topoisomerase II-mediated DNA cleavage of a plasmid DNA substrate.
Materials:
-
Human Topoisomerase II alpha enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Etoposide (positive control)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
Sterile deionized water
-
0.5 M EDTA
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
6x DNA Loading Dye
-
1x TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as follows:
-
Sterile deionized water: to a final volume of 20 µL
-
10x Topoisomerase II Reaction Buffer: 2 µL
-
Supercoiled plasmid DNA (0.5 µg/µL): 1 µL
-
This compound (or Etoposide/DMSO control) at desired concentration: 1 µL
-
Human Topoisomerase II alpha (1-2 units): 1 µL
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of 0.5 M EDTA.
-
Protein Digestion: Add 2 µL of Proteinase K (20 mg/mL) to each tube and incubate at 37°C for 30-60 minutes to digest the topoisomerase II enzyme.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction tube and mix well.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire sample into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
The supercoiled plasmid DNA will migrate fastest. Nicked (single-strand break) DNA will migrate slower, and linearized (double-strand break) DNA will migrate the slowest.
-
An increase in the amount of linearized plasmid DNA in the presence of this compound indicates the induction of topoisomerase II-mediated DNA cleavage.
-
Quantify the band intensities using gel documentation software to determine the percentage of cleaved DNA.
-
Visualizations
Caption: Workflow for the in vitro DNA cleavage assay.
Caption: Signaling pathway of this compound-induced DNA damage.
References
Preparation of 9-Hydroxyellipticine Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticine, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent with diverse biological activities.[1][2] It has been shown to be a cytotoxic agent that inhibits the growth of various cancer cell lines.[1] The primary mechanism of action for 9-hydroxyellipticine involves the potent and specific inhibition of RNA Polymerase I (Pol-I) transcription, a key process in ribosome biogenesis that is often upregulated in cancer cells.[3] It achieves this by targeting the interaction between the transcription factor SL1 and the rRNA promoter.[3][4] Additionally, it has been reported to act as a topoisomerase II inhibitor and can be oxidized to reactive quinone-imine intermediates.[5] Given its therapeutic potential, the accurate and consistent preparation of 9-Hydroxyellipticine solutions is critical for reproducible experimental results in drug development and cancer research.
This document provides a detailed protocol for the preparation, storage, and handling of 9-Hydroxyellipticine stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key properties of 9-Hydroxyellipticine.
| Property | Value | Reference(s) |
| Synonyms | 9-OH-Ellipticine, NSC 210717 | [1] |
| Molecular Formula | C17H14N2O | [2] |
| Molecular Weight | 262.30 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥95% (typical) | [1] |
| Solubility in DMSO | Slightly soluble (warming may be required) | [1] |
| Storage (Solid) | -20°C for ≥ 4 years | [1] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the general workflow for preparing a 9-Hydroxyellipticine stock solution in DMSO.
Caption: Workflow for 9-Hydroxyellipticine stock solution preparation.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 9-Hydroxyellipticine in DMSO.
Materials:
-
9-Hydroxyellipticine powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL) or glass vials
-
Pipettes and sterile pipette tips
-
Analytical balance
Equipment:
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: Before starting, allow the vial of 9-Hydroxyellipticine powder to equilibrate to room temperature to prevent condensation. It is recommended to purge the DMSO with an inert gas, such as nitrogen or argon, to remove dissolved oxygen and prevent degradation of the compound.[1][7]
-
Weighing: Carefully weigh out the desired amount of 9-Hydroxyellipticine powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.62 mg of the compound (Molecular Weight = 262.30 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed 9-Hydroxyellipticine.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[8]
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[8] Gentle warming may be necessary to aid dissolution, as 9-Hydroxyellipticine is slightly soluble in DMSO.[1][9]
-
Visually inspect the solution to ensure there are no visible particles. It is crucial that the compound is fully dissolved to ensure an accurate stock concentration.[9]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or glass vials to avoid repeated freeze-thaw cycles.[6][10]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6]
-
For short-term storage (up to 1 month), the solution can be stored at -20°C.[6]
-
Application in Cell-Based Assays
When using the 9-Hydroxyellipticine stock solution for cell-based assays, it is important to dilute the stock solution in the culture medium to the desired final concentration. To avoid cellular toxicity from the solvent, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%.[6] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experiment.
Signaling Pathway Inhibition by 9-Hydroxyellipticine
The following diagram illustrates the primary mechanism of action of 9-Hydroxyellipticine in inhibiting RNA Polymerase I (Pol I) transcription.
Caption: Inhibition of RNA Pol I transcription by 9-Hydroxyellipticine.
Safety and Handling Precautions
9-Hydroxyellipticine should be considered a hazardous substance.[1] Always handle the solid powder and DMSO stock solution in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] In case of contact with skin or eyes, wash immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 9-Hydroxyellipticine | C17H14N2O | CID 91643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Hydroxyellipticin in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine (B1684216), is a potent anti-cancer agent that has shown significant activity against breast cancer cells. Like its parent compound, this compound primarily functions as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and cell division.[1][2] By stabilizing the topoisomerase II-DNA cleavable complex, this compound introduces DNA strand breaks, leading to cell cycle arrest and subsequent apoptosis.[2] These application notes provide an overview of the key cellular effects of this compound on breast cancer cells and detailed protocols for its investigation in a research setting.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | 3.25 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Not available | |
| SK-BR-3 | HER2-Positive Breast Cancer | Not available |
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily targeting DNA replication and inducing programmed cell death.
-
Topoisomerase II Inhibition: The primary mechanism of action is the inhibition of topoisomerase II, leading to DNA damage.[1][2]
-
Cell Cycle Arrest: Treatment with ellipticine, the parent compound, has been shown to cause G2/M phase arrest in MCF-7 breast cancer cells.[4]
-
Induction of Apoptosis: this compound and related compounds induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4] In MCF-7 cells, ellipticine treatment leads to the upregulation of the Fas/Fas ligand system and activation of caspase-8 and caspase-9.[4]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway affected by this compound in breast cancer cells, leading to apoptosis.
References
- 1. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Hydroxyellipticin as a Tool for Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin is a potent anti-cancer agent that functions as a DNA topoisomerase II inhibitor. By intercalating into DNA and trapping the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of double-strand breaks (DSBs), leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis. This mechanism of action makes this compound an invaluable tool for researchers studying the intricate cellular processes of DNA damage response (DDR) and repair. These application notes provide a comprehensive overview of the use of this compound to investigate DNA repair mechanisms, including detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase IIα. This enzyme is crucial for resolving topological DNA problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent intermediate of this reaction, the cleavage complex, where DNA strands are cut and covalently linked to the enzyme. The accumulation of these stalled complexes is recognized by the cell as DNA damage, triggering a cascade of signaling events that constitute the DNA damage response.
Data Presentation: Quantitative Data Summary
The following tables summarize the cytotoxic and DNA-damaging effects of this compound and its parent compound, ellipticine (B1684216), in various cancer cell lines. This data is essential for selecting appropriate cell models and determining effective concentrations for experimentation.
Table 1: IC50 Values of Ellipticine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 |
| HL-60 | Leukemia | 1.2 ± 0.1 |
| CCRF-CEM | Leukemia | 1.3 ± 0.1 |
| IMR-32 | Neuroblastoma | 1.8 ± 0.3 |
| UKF-NB-3 | Neuroblastoma | 1.6 ± 0.2 |
| UKF-NB-4 | Neuroblastoma | 1.7 ± 0.2 |
| U87MG | Glioblastoma | 1.4 ± 0.1 |
| A549 | Lung Carcinoma | ~9.0 (extract) |
| HeLa | Cervical Cancer | ~3-6 (extract) |
| PC-3 | Prostate Cancer | ~3-6 (extract) |
Note: Some IC50 values are for crude extracts containing ellipticine derivatives and should be considered approximate. Data is compiled from multiple sources and experimental conditions may vary.[1]
Experimental Protocols
Here, we provide detailed protocols for key experiments to study DNA repair mechanisms using this compound.
Assessment of DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Protocol:
-
Cell Preparation:
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 2, 4, 6 hours).
-
Include a negative control (vehicle-treated) and a positive control (e.g., treated with H₂O₂).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (at 37°C).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slide in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of 25V and adjust the current to ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or Propidium (B1200493) Iodide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using appropriate software to measure parameters like tail length, tail moment, and percentage of DNA in the tail.
-
Visualization of DNA Double-Strand Breaks: γ-H2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DSBs. Immunofluorescence staining of γ-H2AX foci allows for the direct visualization and quantification of these breaks.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound at desired concentrations and time points.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Analysis of Cell Cycle Progression: Flow Cytometry
DNA damage induced by this compound is expected to cause cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for various durations (e.g., 12, 24, 48 hours).
-
Harvest both adherent and floating cells, wash with PBS, and count.
-
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cellular response to this compound-induced DNA damage.
Caption: DNA Damage Response to this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying DNA repair mechanisms using this compound.
Caption: General experimental workflow diagram.
DNA Repair Pathway Choice
This diagram illustrates the two major pathways for repairing double-strand breaks and the key proteins involved, which can be investigated following treatment with this compound.
Caption: Major DNA double-strand break repair pathways.
Conclusion
This compound is a powerful pharmacological tool for inducing a specific type of DNA damage, thereby enabling the detailed study of cellular DNA repair pathways. By utilizing the protocols and understanding the signaling cascades outlined in these application notes, researchers can effectively investigate the mechanisms of DNA damage response, identify potential therapeutic targets for sensitizing cancer cells to chemotherapy, and further unravel the complexities of genome maintenance.
References
Application Notes and Protocols for High-Throughput Screening of 9-Hydroxyellipticin as an Anticancer Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticin is a potent anticancer agent that functions primarily as a topoisomerase II inhibitor. By stabilizing the covalent complex between topoisomerase II and DNA, it leads to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] Its unique mechanism of action, which can also involve the restoration of wild-type function to mutant p53, makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in HTS for the identification and characterization of potential anticancer drugs.
Data Presentation
The following tables summarize the cytotoxic activity of this compound and its parent compound, ellipticine (B1684216), across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) of Ellipticine |
| MCF-7 | Breast Adenocarcinoma | 0.48 ± 0.05 |
| HL-60 | Leukemia | 0.59 ± 0.07 |
| CCRF-CEM | Leukemia | 0.51 ± 0.04 |
| IMR-32 | Neuroblastoma | 0.55 ± 0.03 |
| UKF-NB-3 | Neuroblastoma | 0.53 ± 0.02 |
| UKF-NB-4 | Neuroblastoma | 0.58 ± 0.04 |
| U87MG | Glioblastoma | 0.62 ± 0.06 |
Data for ellipticine cytotoxicity after 48 hours of treatment, as determined by MTT assay. Data extracted from a comparative study on ellipticine cytotoxicity.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Mutant p53-transfected Saos-2 | Osteosarcoma | Induces apoptosis at 10 µM |
| This compound | SW480 | Colon Adenocarcinoma | Induces apoptosis at 10 µM |
| This compound | SK-BR-3 | Breast Adenocarcinoma | Induces apoptosis at 10 µM |
| This compound | MKN-1 | Gastric Adenocarcinoma | Induces apoptosis at 10 µM |
Data indicating the concentration of this compound required to induce apoptosis in various cancer cell lines with mutant p53.[2]
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using MTT Assay
Objective: To determine the cytotoxic effects of a compound library in the presence of this compound as a positive control.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well clear-bottom cell culture plates
-
This compound (positive control)
-
Compound library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the microplate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds and controls to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of each compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Topoisomerase II Inhibition Assay (DNA Decatenation)
Objective: To assess the inhibitory effect of test compounds on topoisomerase II activity, using this compound as a reference inhibitor.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound
-
Test compounds
-
0.8% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel loading buffer
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
10x Topoisomerase II reaction buffer
-
ATP solution (final concentration 1 mM)
-
kDNA (200-300 ng)
-
Test compound or this compound at various concentrations
-
Nuclease-free water to the final volume.
-
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add 1-2 units of human Topoisomerase II to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding gel loading buffer containing SDS and proteinase K.
-
-
Gel Electrophoresis:
-
Load the samples onto a 0.8% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band. Decatenated DNA will migrate as relaxed circles and linear DNA.
-
Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA band.
-
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for Anticancer Drug Discovery.
Caption: Mechanism of Action of this compound.
References
Troubleshooting & Optimization
minimizing off-target effects of 9-Hydroxyellipticin in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 9-Hydroxyellipticin in cellular assays. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-cancer agent with a multi-faceted mechanism of action. Its primary modes of action are:
-
DNA Intercalation: The planar structure of this compound allows it to insert itself between the base pairs of DNA, disrupting the normal helical structure.[1] This interference with DNA structure can inhibit DNA replication and transcription.
-
Topoisomerase II Inhibition: It is a well-documented inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[2][3] By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[1]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary targets, this compound has been reported to interact with other cellular components, which can lead to off-target effects in your assays:
-
Generation of Reactive Oxygen Species (ROS): Like its parent compound ellipticine (B1684216), this compound can induce the production of ROS within cells.[1] This can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Mitochondrial Effects: The induction of ROS can lead to mitochondrial dysfunction, including changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
-
Interaction with Other Proteins: this compound has been shown to have a diverse range of cellular targets, including telomerase, cytochrome P450, and the p53 signaling pathway.[2]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are some general strategies:
-
Optimize Concentration and Incubation Time: Use the lowest concentration of this compound that gives you a robust on-target effect and the shortest incubation time possible. This will reduce the likelihood of secondary, off-target effects.
-
Use Appropriate Controls: Always include vehicle-only controls (e.g., DMSO) and consider using a negative control compound that is structurally similar but inactive.
-
Consider the Cell Line: The metabolic activity and expression of off-target proteins can vary significantly between cell lines. Characterize the response of your specific cell line to this compound.
-
Validate Findings with Multiple Assays: Confirm your results using orthogonal assays that measure different aspects of the same biological process.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity/Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Compound precipitation: this compound may precipitate at higher concentrations. | Visually inspect your stock solution and working dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a lower concentration range or a different solvent. | |
| Lower than expected cytotoxicity | Cell line resistance: The cell line may have intrinsic or acquired resistance. | Use a positive control compound known to be effective in your cell line. Consider using a different cell line or a cell line known to be sensitive to topoisomerase II inhibitors. A 9-hydroxyellipticine resistant cell line has been shown to have reduced topoisomerase II activity.[4] |
| Sub-optimal assay conditions: Incorrect incubation time or cell density. | Perform a time-course and cell-density optimization experiment to determine the optimal conditions for your specific cell line and assay. | |
| Higher than expected cytotoxicity | Off-target effects: At high concentrations, off-target effects like ROS production can contribute to cell death. | Lower the concentration of this compound. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect. |
| Solvent toxicity: The solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Guide 2: Artifacts in Topoisomerase II Activity Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Incomplete DNA relaxation/decatenation in control | Inactive enzyme: Topoisomerase II may have lost activity. | Use a fresh batch of enzyme or validate the activity of your current stock. Ensure proper storage conditions (-80°C). |
| Sub-optimal buffer conditions: Incorrect salt or ATP concentration. | Use the recommended reaction buffer and ensure all components are at the correct final concentration. | |
| No inhibition by this compound | Incorrect compound concentration: The concentration may be too low. | Verify the concentration of your stock solution. The parent compound, ellipticine, has an IC50 for DNA cleavage of >200 µM.[5] |
| Assay interference: Components in your assay mixture may be interfering with the compound. | Run a control with a known topoisomerase II inhibitor to validate the assay. | |
| Inconsistent inhibition across experiments | Variability in enzyme activity: Different batches or ages of the enzyme can have different activities. | Standardize the amount of enzyme used in each assay by performing a titration curve with each new batch. |
| Compound degradation: this compound may be unstable under certain conditions. | Prepare fresh dilutions of the compound for each experiment and protect from light. |
Guide 3: Unexpected Results in ROS Production Assays (e.g., DCFDA)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in control cells | Autofluorescence of cells or media: Some cell types and media components can be autofluorescent. | Include an unstained cell control to measure background fluorescence. Use phenol (B47542) red-free media for the assay. |
| Phototoxicity of the dye: The fluorescent dye itself can generate ROS upon excitation. | Minimize the exposure of the cells to light after adding the dye. Read the plate immediately after incubation. | |
| No increase in ROS with this compound | Cell line specific response: The cell line may not produce significant ROS in response to this compound. | Use a positive control for ROS induction (e.g., H2O2) to confirm that the assay is working. |
| Insensitive dye: The chosen ROS dye may not be sensitive enough to detect the levels of ROS produced. | Consider using a more sensitive dye or a different type of ROS assay (e.g., a specific probe for mitochondrial superoxide). | |
| Decrease in fluorescence at high concentrations | Cell death: High concentrations of this compound may be causing rapid cell death, leading to a loss of signal. | Perform a parallel cytotoxicity assay to determine the toxic concentration range. Measure ROS at earlier time points. |
| Dye oxidation before measurement: The fluorescent signal may be transient. | Perform a time-course experiment to determine the peak of ROS production. |
Quantitative Data Summary
| Parameter | Compound | Assay | Value | Cell Line/System |
| IC50 (DNA Cleavage) | Ellipticine (parent compound) | Topoisomerase IIα-mediated DNA cleavage | >200 µM[5] | Purified enzyme |
| IC50 (Proliferation) | Ellipticine derivative (NSC176327) | Cell growth inhibition | Potent (specific value not provided) | Human colon cancer cells |
Experimental Protocols
Protocol 1: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity is a hallmark of topoisomerase II catalytic inhibitors.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Sterile, nuclease-free water
-
Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)
-
TAE buffer
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add:
-
2 µL 10x reaction buffer
-
200 ng kDNA
-
Desired concentration of this compound (or DMSO vehicle control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of diluted topoisomerase IIα to each reaction tube. The optimal amount of enzyme should be determined by titration to find the minimum amount required for complete decatenation.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 5 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at a low voltage (e.g., 2-3 V/cm) to ensure good separation of catenated and decatenated DNA.
-
Stain the gel with a suitable DNA stain and visualize using a gel documentation system.
Expected Results:
-
No enzyme control: A single band of high molecular weight catenated kDNA.
-
Enzyme + vehicle control: Decatenated minicircles running at a lower molecular weight.
-
Enzyme + this compound: Inhibition of decatenation, resulting in a band closer to the catenated DNA control, depending on the concentration of the inhibitor.
Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete culture medium
-
Phenol red-free medium
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
This compound stock solution (in DMSO)
-
Positive control for ROS induction (e.g., H2O2)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFDA in phenol red-free medium (e.g., 10-20 µM). Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells once with warm PBS to remove excess dye.
-
Add phenol red-free medium containing various concentrations of this compound, a vehicle control, and a positive control to the respective wells.
-
Incubate for the desired time period (e.g., 1-6 hours) at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
Expected Results:
-
An increase in fluorescence intensity in cells treated with this compound compared to the vehicle control indicates an increase in intracellular ROS levels.
Visualizations
Caption: Signaling Pathway of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 9-Hydroxyellipticin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 9-Hydroxyellipticin (9-HE) and its resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (9-HE)?
This compound is a DNA topoisomerase II inhibitor. It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and ultimately, apoptosis.
Q2: What are the known mechanisms of resistance to this compound?
The primary mechanisms of acquired resistance to 9-HE in cancer cells include:
-
Alterations in the drug target: This includes reduced expression of DNA topoisomerase II alpha and mutations in topoisomerase II beta, which can decrease the enzyme's affinity for the drug or its ability to form a stable cleavage complex.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump 9-HE out of the cell, reducing its intracellular concentration and cytotoxic effect.[3]
-
Altered cellular signaling: While less specific to 9-HE in the available literature, resistance to topoisomerase II inhibitors, in general, can be associated with dysregulation of survival pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways can promote cell survival and counteract the apoptotic signals induced by DNA damage.
Q3: Are there established this compound resistant cell lines available for research?
Yes, a well-characterized resistant cell line is the Chinese hamster lung fibroblast line, DC-3F/9-OH-E. This cell line was developed by continuous exposure to increasing concentrations of 9-HE and exhibits cross-resistance to other topoisomerase II inhibitors.[1][2]
Q4: How can I overcome 9-HE resistance in my experiments?
Several strategies can be explored to overcome 9-HE resistance:
-
Combination Therapy: Using 9-HE in combination with other anticancer agents can be effective. For example, co-administration with an ABC transporter inhibitor, like verapamil (B1683045), can increase the intracellular concentration of 9-HE in resistant cells.[3]
-
Targeting Resistance Mechanisms: If resistance is due to altered signaling pathways, inhibitors of those pathways (e.g., PI3K or EGFR inhibitors) could potentially resensitize the cells to 9-HE.
-
Synergistic Drug Combinations: Combining 9-HE with other cytotoxic drugs that have different mechanisms of action, such as paclitaxel (B517696) (a microtubule stabilizer), may result in synergistic cell killing.
Troubleshooting Guides
Problem 1: My 9-HE resistant cell line shows little to no response to the drug, even at high concentrations.
| Possible Cause | Suggested Solution |
| High levels of ABC transporter expression. | 1. Confirm P-glycoprotein (ABCB1) overexpression via Western blot or qRT-PCR. 2. Perform a drug accumulation assay using a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., verapamil) to functionally confirm increased efflux. 3. Co-treat your resistant cells with 9-HE and a P-gp inhibitor to see if sensitivity is restored. |
| Altered Topoisomerase II. | 1. Quantify the protein levels of topoisomerase II alpha and beta in your resistant and sensitive cell lines using Western blot. 2. Perform a topoisomerase II decatenation assay to assess the enzymatic activity in nuclear extracts from both cell lines. Reduced activity in the resistant line is indicative of this mechanism.[2] 3. Sequence the topoisomerase II genes in your resistant cell line to check for mutations. |
| Incorrect drug concentration or inactive drug. | 1. Verify the concentration of your 9-HE stock solution. 2. Test the activity of your 9-HE on a known sensitive cell line to ensure it is active. |
Problem 2: I am not observing a synergistic effect when combining 9-HE with another drug.
| Possible Cause | Suggested Solution |
| Inappropriate drug ratio or scheduling. | 1. Perform a dose-matrix experiment with varying concentrations of both drugs to identify synergistic ratios. 2. Experiment with different treatment schedules (e.g., pre-treating with one drug before adding the second). |
| Antagonistic drug interaction. | The two drugs may have antagonistic mechanisms. Review the literature to ensure there is a sound biological rationale for the combination. |
| Cell line-specific effects. | The synergistic effect may be cell line-dependent. Test the combination in a different cancer cell line. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines.
This table presents hypothetical data based on published descriptions of 9-HE resistance to illustrate expected experimental outcomes.
| Cell Line | Description | 9-HE IC50 (µM) | Fold Resistance |
| DC-3F | Sensitive parental Chinese hamster lung fibroblasts | 0.5 | 1 |
| DC-3F/9-OH-E | 9-HE resistant subline | 15.0 | 30 |
Table 2: Example of Verapamil's Effect on 9-HE Cytotoxicity in Resistant Cells.
This table presents hypothetical data to illustrate the potential effect of an ABC transporter inhibitor.
| Cell Line | Treatment | 9-HE IC50 (µM) | Fold Reversal of Resistance |
| DC-3F/9-OH-E | 9-HE alone | 15.0 | - |
| DC-3F/9-OH-E | 9-HE + 10 µM Verapamil | 2.5 | 6 |
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (ABCB1) Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Protocol 2: Topoisomerase II Decatenation Assay
-
Nuclear Extract Preparation: Isolate nuclei from sensitive and resistant cells and prepare nuclear extracts.
-
Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing assay buffer, ATP, kinetoplast DNA (kDNA - a network of catenated DNA circles), and varying amounts of nuclear extract.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA under UV light. Decatenated DNA will migrate as open circular and linear forms, while the catenated kDNA will remain in the well or migrate as a high molecular weight smear.
Visualizations
References
- 1. Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of verapamil on the cellular accumulations and toxicity of several antitumor drugs in 9-hydroxy-ellipticine-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 9-Hydroxyellipticin Fluorescence in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing assay interference caused by the fluorescent properties of 9-Hydroxyellipticin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an organic heterotetracyclic compound derived from the plant alkaloid ellipticine (B1684216). It is primarily investigated as an antineoplastic (anti-cancer) agent. Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes can lead to cell death in cancer cells.
Q2: Why does this compound interfere with fluorescence-based assays?
This compound possesses intrinsic fluorescent properties, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This can lead to several types of assay interference:
-
Autofluorescence: The compound's own fluorescence can be detected by the assay reader, leading to a false-positive signal or high background. This is especially problematic in "gain-of-signal" assays.
-
Fluorescence Quenching: The compound can absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the detected signal (a false-negative in a gain-of-signal assay or a false-positive in a loss-of-signal assay).
-
Inner Filter Effect: At higher concentrations, this compound can absorb a significant portion of the excitation light before it reaches the assay's fluorophore, or absorb the emitted light before it reaches the detector. This is a concentration-dependent effect that leads to a non-linear and reduced signal.
Q3: How can I determine if this compound is interfering with my assay?
The first step in troubleshooting is to determine the nature of the interference. This can be achieved by running a set of control experiments.
| Control Experiment | Purpose | Expected Outcome if Interference is Present |
| No-Enzyme/No-Cell Control | To assess the intrinsic fluorescence of this compound. | A significant fluorescence signal in the presence of this compound alone. |
| Pre-read Before Substrate Addition | To measure the fluorescence of the compound before the enzymatic reaction starts. | A concentration-dependent increase in fluorescence in wells containing this compound. |
| Assay with a Known Standard | To check for quenching or inner filter effects. | A decrease in the fluorescence of a known, stable fluorophore when this compound is added. |
Troubleshooting Guides
This section provides detailed protocols to identify and mitigate the different types of fluorescence interference from this compound.
Issue 1: High Background Fluorescence (Autofluorescence)
High background fluorescence can mask the true assay signal. The following workflow can help you identify and address this issue.
Workflow for troubleshooting high background fluorescence.
This protocol is designed to measure and correct for the intrinsic fluorescence of this compound.
Materials:
-
Assay plate (black, clear bottom recommended for cell-based assays)
-
All assay components except the final initiating reagent (e.g., substrate, ATP)
-
This compound at various concentrations
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Plate Setup: Prepare your assay plate with all components (buffer, enzyme, cells, etc.) and serial dilutions of this compound. Include wells with no compound as a negative control.
-
Pre-Read: Before adding the final reagent that initiates the reaction, place the plate in the reader and measure the fluorescence at the same excitation and emission wavelengths used for your assay. This is your "Pre-Read" or "Background" plate.
-
Initiate Reaction: Add the final reagent to all wells to start the assay.
-
Incubation: Incubate the plate for the required time and at the appropriate temperature.
-
Final Read: Measure the fluorescence of the plate again. This is your "Final Read."
-
Data Analysis: For each well, subtract the Pre-Read fluorescence value from the Final Read fluorescence value to obtain the corrected signal.
Corrected Signal = Final Read - Pre-Read
Issue 2: Signal Quenching or Inner Filter Effect
A decrease in the expected fluorescence signal can indicate quenching or the inner filter effect.
Workflow for addressing signal quenching and inner filter effect.
This method uses the absorbance of this compound to mathematically correct the observed fluorescence intensity.[1]
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader
-
Your assay samples containing this compound
Procedure:
-
Measure Fluorescence: Measure the fluorescence of your samples (Fobserved) at the appropriate excitation and emission wavelengths.
-
Measure Absorbance: In a parallel plate (or the same plate if it is compatible with both readings), measure the absorbance of your samples at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Calculate Corrected Fluorescence: Use the following formula to correct for the inner filter effect:[1]
Fcorrected = Fobserved * 10((Aex + Aem) / 2)
-
Fcorrected: The corrected fluorescence intensity.
-
Fobserved: The measured fluorescence intensity.
-
Aex: The absorbance at the excitation wavelength.
-
Aem: The absorbance at the emission wavelength.
-
Note: This correction is most accurate for absorbance values up to approximately 0.1. For higher absorbance, sample dilution may be necessary.[2]
General Mitigation Strategy: Red-Shifting the Assay
A powerful strategy to overcome interference from many fluorescent compounds, including potentially this compound, is to shift the assay's fluorescence detection to longer wavelengths (red-shifting). Many interfering compounds are fluorescent in the blue-green region of the spectrum.[3]
This protocol is particularly useful for assays that measure the production or consumption of NADH or NADPH. The diaphorase enzyme uses NADH/NADPH to convert the weakly fluorescent resazurin (B115843) into the highly fluorescent resorufin (B1680543), which has excitation and emission in the red part of the spectrum.[4][5]
Principle:
-
Primary Reaction: Your enzyme of interest produces or consumes NADH/NADPH.
-
Coupled Reaction: Diaphorase uses the NADH/NADPH from the primary reaction to reduce resazurin.
-
Detection: The resulting resorufin is detected at longer wavelengths.
Principle of the diaphorase/resazurin coupled assay.
Materials:
-
Diaphorase enzyme
-
Resazurin sodium salt
-
NADH or NADPH (depending on your primary reaction)
-
Your enzyme and its substrate
-
This compound
-
Assay buffer
-
Fluorescence plate reader
General Procedure (for an NADH/NADPH-producing enzyme):
-
Prepare Reagents:
-
Prepare a stock solution of resazurin (e.g., 1 mM in DMSO).
-
Prepare a solution of diaphorase in assay buffer.
-
Prepare your enzyme, substrate, and NAD+/NADP+ in assay buffer.
-
-
Assay Setup:
-
Add your enzyme, NAD+/NADP+, diaphorase, and resazurin to the wells of a microplate.
-
Add serial dilutions of this compound.
-
Include appropriate controls (no enzyme, no substrate).
-
-
Initiate and Read:
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate in a reader set to the excitation and emission wavelengths for resorufin (e.g., Ex: 540 nm, Em: 590 nm).[5]
-
Read the plate kinetically or at a fixed endpoint.
-
Quantitative Data Summary:
| Parameter | Typical Concentration Range | Notes |
| Diaphorase | 0.05 - 0.2 U/mL | Optimize for your specific assay. |
| Resazurin | 10 - 50 µM | Higher concentrations may lead to background signal. |
| NADH/NADPH | Dependent on primary assay kinetics | Ensure it is the limiting reagent for the diaphorase reaction. |
Further Considerations
-
Orthogonal Assays: To confirm hits and eliminate false positives due to assay interference, it is highly recommended to use an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology).
-
Solvent Effects: The fluorescence properties of compounds like ellipticine can be sensitive to the solvent environment. Be mindful that changes in buffer composition could potentially alter the fluorescence of this compound.
-
Characterizing this compound's Fluorescence: If you continue to experience significant interference, it may be beneficial to characterize the fluorescence properties of this compound in your specific assay buffer. This involves measuring its excitation and emission spectra to identify optimal wavelengths for your assay that minimize overlap. You can also determine its quantum yield to understand its fluorescence efficiency.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Inner-filter effect correction — eem_inner_filter_effect • eemR [pmassicotte.github.io]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.horiba.com [static.horiba.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. agilent.com [agilent.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ellipticine Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of ellipticine (B1684216) and its analogues.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of ellipticine and its analogues typically low?
A1: The low bioavailability of ellipticine-based compounds stems from several key physicochemical and pharmacological properties. Primarily, they are highly hydrophobic and poorly soluble in aqueous solutions, which limits their absorption and administration.[1][2][3] Following administration, they are often subject to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance.[4][5] Furthermore, many ellipticine analogues are substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compounds out of cells, reducing intracellular concentration and overall efficacy.[6][7]
Q2: What are the primary metabolic pathways for ellipticine that affect its bioavailability and activity?
A2: Ellipticine is extensively metabolized by CYP enzymes, primarily CYP1A1, 1A2, and 3A4.[4] Metabolism results in several oxidized products, including 7-hydroxy, 9-hydroxy, 12-hydroxy, and 13-hydroxyellipticine, as well as ellipticine N²-oxide.[4][5] The formation of 7-hydroxy and 9-hydroxyellipticine is generally considered a detoxification pathway, leading to compounds that are more easily excreted.[4] Conversely, the formation of 12-hydroxy and 13-hydroxyellipticine can be an activation pathway, generating reactive species that can form covalent DNA adducts, contributing to both therapeutic and toxic effects.[5][8] This rapid metabolism significantly reduces the concentration of the parent compound available to exert its primary effect, such as topoisomerase II inhibition.[9][10]
Q3: How does P-glycoprotein (P-gp) efflux impact the efficacy of ellipticine analogues?
A3: P-glycoprotein is an efflux transporter protein found in high concentrations at biological barriers, such as the blood-brain barrier, and in many cancer cells, where it contributes to multidrug resistance (MDR).[11][12] Ellipticine and some of its analogues are recognized as substrates by P-gp.[6] This means that even if the drug enters the target cell, P-gp can actively pump it back out, lowering the intracellular drug concentration below the therapeutic threshold.[12] This mechanism can severely limit the drug's effectiveness, particularly in treating resistant tumors or diseases of the central nervous system.[11]
Q4: What are the most common formulation strategies to overcome the poor solubility of ellipticine analogues?
A4: Several formulation strategies are employed to enhance the solubility and bioavailability of poorly soluble drugs like ellipticine.[13][14] The most prominent approaches for ellipticine analogues include encapsulation into nanocarrier systems such as self-assembling peptide-based nanoparticles,[1][2] polyhydroxyalkanoate (PHA)-based nanoparticles,[15][16] and multi-responsive polymer micelles.[17] These nanocarriers can encapsulate the hydrophobic drug, protecting it from premature metabolism and improving its circulation time and solubility in physiological fluids.[18][19] Other strategies include the use of prodrugs, which involves chemically modifying the drug to a more soluble form that converts to the active drug in vivo, and complexation with cyclodextrins.[13][20][21]
Troubleshooting Guides
Q1: I've synthesized a novel ellipticine analogue with high in vitro cytotoxicity, but it shows no efficacy in my animal model. What could be the problem?
A1: This is a common issue pointing towards poor in vivo bioavailability. The discrepancy between in vitro and in vivo results can be attributed to several factors that are not present in a cell culture dish:
-
Poor Absorption & Solubility: The compound may be precipitating upon injection or failing to be absorbed into circulation. You can assess this by checking for drug precipitation at the injection site or by performing a basic pharmacokinetic (PK) study to measure plasma drug concentration over time.
-
Rapid Metabolism: The analogue might be a substrate for rapid first-pass metabolism in the liver. An in vitro microsomal stability assay can provide initial data on its metabolic rate.
-
Efflux Pump Activity: The compound could be a strong substrate for P-gp or other efflux transporters, preventing it from reaching effective concentrations in target tissues. A Caco-2 permeability assay can be used to determine the efflux ratio.
The logical workflow below can help diagnose the specific issue.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Q2: My animal model is showing signs of high toxicity (e.g., weight loss, lethargy) at doses where I expect to see anti-tumor activity. How can I improve the therapeutic index?
A2: High toxicity is a known challenge with ellipticine and its derivatives.[10] The cytotoxic effects are often not specific to cancer cells.[22] To improve the therapeutic index (the ratio of the toxic dose to the therapeutic dose), consider the following:
-
Drug Delivery Systems: Encapsulating the drug in a nanocarrier can reduce systemic toxicity.[18][19] For example, self-assembling peptide nanoparticles have been shown to lower the cytotoxicity of ellipticine in vivo while enhancing its anti-tumor activity.[1][2] These carriers can alter the drug's biodistribution, reducing accumulation in sensitive organs and potentially increasing accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.
-
Structural Modification: Rational drug design can be used to create analogues with improved safety profiles.[9] This could involve adding moieties that increase tumor cell selectivity or reduce interaction with off-target proteins.
-
Prodrug Approach: Designing a prodrug that is selectively activated at the tumor site (e.g., by tumor-specific enzymes or hypoxia) can significantly reduce systemic toxicity.[20]
Q3: My ellipticine analogue precipitates when I try to prepare it for intravenous injection. What formulation adjustments can I make?
A3: This is a direct consequence of the hydrophobic nature of the ellipticine scaffold.[1] Simply using co-solvents like ethanol (B145695) or DMSO is often insufficient or may introduce their own toxicity in vivo.[1] More robust strategies are required:
-
Nanoparticle Encapsulation: Formulating the compound within nanoparticles is a highly effective method. For example, encapsulating ellipticine in poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) nanoparticles has been shown to increase its bioavailability and cytotoxic effect on cancer cells.[15][16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[23] This can be an effective way to keep a hydrophobic drug solubilized for administration.[24]
-
Prodrug Synthesis: Converting the analogue into a more water-soluble phosphate (B84403) or amino acid ester prodrug can be a viable strategy.[13][21] The prodrug is administered in its soluble form and is then cleaved in vivo to release the active, hydrophobic parent drug.
Quantitative Data Summary
Improving bioavailability through formulation significantly alters the pharmacokinetic profile of ellipticine analogues.
Table 1: Pharmacokinetic Parameters of Ellipticine (EPT) vs. Self-Assembling Peptide Nanoparticle Formulation (EAK-EPT) in Rats Following Intravenous Administration.
| Parameter | Ellipticine (EPT) | EAK-EPT Formulation | Fold Change | Reference |
| Dose | 20 mg/kg | 20 mg/kg | - | [25] |
| AUC (0-t) (µg/Lh) | 11,241 ± 2,315 | 28,974 ± 4,123 | ↑ 2.58x | [25] |
| AUC (0-∞) (µg/Lh) | 11,582 ± 2,431 | 31,456 ± 4,589 | ↑ 2.72x | [25] |
| Mean Residence Time (h) | 3.9 ± 0.8 | 8.1 ± 1.5 | ↑ 2.08x | [25] |
| Clearance (L/h/kg) | 1.75 ± 0.36 | 0.65 ± 0.11 | ↓ 2.69x | [25] |
Data adapted from Ma W, et al. (2012).[25] The data clearly shows that the nanoparticle formulation significantly increases the area under the curve (AUC) and mean residence time, while decreasing clearance, indicating enhanced bioavailability and prolonged circulation.
Table 2: In Vitro Cytotoxicity of Free Ellipticine vs. Nanoparticle Formulations against A549 Lung Carcinoma Cells.
| Formulation | Drug Loading Efficiency | IC50 (µg/mL) | % Inhibition (at test conc.) | Reference |
| Ellipticine Alone | N/A | > 2.0 (approx.) | ≤ 45.11% | [16] |
| EPT-PHBV-S | 41.21% | 1.25 | 66.32% | [16] |
| EPT-PHBV-11 | 39.32% | 1.31 | 64.28% | [16] |
| EPT-PHBV-15 | 45.65% | 1.00 | 67.77% | [16] |
Data adapted from Masood F, et al. (2013).[16] Encapsulation in PHBV nanoparticles significantly lowered the IC50 value and increased the percentage of cancer cell inhibition compared to the free drug, demonstrating that enhanced bioavailability can translate to improved cytotoxic efficacy.
Experimental Protocols & Methodologies
Protocol 1: Preparation of Self-Assembling Peptide-Ellipticine (EAK-EPT) Nanoparticles
This protocol is based on the method described for encapsulating ellipticine in the EAK16-II self-assembling peptide.[1][25]
-
Reagent Preparation:
-
Prepare a stock solution of Ellipticine (EPT) at 1 mg/mL in 95% ethanol.
-
Prepare a stock solution of EAK16-II peptide at 2 mg/mL in sterile deionized water. Sonicate briefly if needed to fully dissolve.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, add the desired volume of the EPT stock solution.
-
While vortexing gently, add the EAK16-II stock solution dropwise to the EPT solution. A typical mass ratio is 1:2 (EPT:EAK).
-
The solution will become slightly turbid as the nanoparticles self-assemble.
-
-
Solvent Removal & Purification:
-
Incubate the mixture at room temperature for 1 hour to allow for complete complexation.
-
To remove the ethanol and any unencapsulated drug, dialyze the solution against deionized water overnight at 4°C using a dialysis membrane (e.g., 3.5 kDa MWCO).
-
-
Characterization:
-
Measure the particle size and zeta potential of the resulting nanoparticle suspension using Dynamic Light Scattering (DLS). Successful formulations typically yield nanoparticles around 200 nm in size.[1][2]
-
Determine the encapsulation efficiency by centrifuging the nanoparticle suspension, measuring the concentration of free drug in the supernatant via HPLC or UV-Vis spectroscopy, and comparing it to the initial total drug amount.
-
Caption: Workflow for EAK-EPT nanoparticle preparation.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for assessing the pharmacokinetics of an ellipticine analogue formulation.[25]
-
Animal Model: Use healthy male Sprague-Dawley (SD) rats (200-250g). Acclimatize animals for at least one week before the experiment. Divide them into groups (e.g., Control group receiving free drug, Test group receiving formulated drug).
-
Drug Administration: Administer the compound intravenously (IV) via the tail vein at a specific dose (e.g., 20 mg/kg).[25]
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis:
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction).
-
Quantify the drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., fluorescence or UV).
-
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as AUC, clearance, mean residence time, and half-life.
Protocol 3: In Vitro Caco-2 Permeability Assay for P-gp Efflux Assessment
This assay is the industry standard for evaluating a compound's potential as a P-gp substrate.
-
Cell Culture: Culture Caco-2 cells until they reach confluency. Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) and allow them to differentiate for 21-25 days to form a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-to-B):
-
Add the test compound (ellipticine analogue) to the apical (A) side of the Transwell insert (donor compartment).
-
At specified time intervals, take samples from the basolateral (B) side (receiver compartment).
-
-
Permeability Measurement (B-to-A):
-
In a separate set of inserts, add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time intervals.
-
-
Analysis: Quantify the concentration of the compound in all samples by HPLC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both directions (A-to-B and B-to-A).
-
The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) .
-
An efflux ratio greater than 2 typically indicates that the compound is a substrate for an active efflux transporter like P-gp.
-
Caption: Simplified metabolic pathway of ellipticine.
References
- 1. Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ellipticine analogues and related compounds as inhibitors of reverse transcriptase and as inhibitors of the efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellipticine analogues and related compounds as inhibitors of reverse transcriptase and as inhibitors of the efflux pump | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Extending nature's leads: the anticancer agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. scientificarchives.com [scientificarchives.com]
- 12. scientificarchives.com [scientificarchives.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation of Ellipticine in poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) based nanoparticles and its in vitro application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multi-responsive polymer micelles as ellipticine delivery carriers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Current prodrug design for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine | PLOS One [journals.plos.org]
Technical Support Center: Strategies to Reduce the Toxicity of 9-Hydroxyellipticin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of 9-hydroxyellipticin derivatives during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the toxicity of this compound and its derivatives?
A1: The toxicity of this compound derivatives is multifaceted and primarily linked to their mechanisms of anticancer action. Key contributing factors include:
-
DNA Intercalation: The planar structure of these compounds allows them to insert between DNA base pairs, which can disrupt DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: They can stabilize the complex between topoisomerase II and DNA, leading to double-strand breaks. While this is a desired anticancer effect, it can also damage healthy cells.[2][3]
-
Formation of Covalent DNA Adducts: Metabolic activation by cytochrome P450 (CYP) enzymes can lead to reactive metabolites that form covalent adducts with DNA, causing genotoxicity.[4]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress, leading to cellular damage.[1]
Q2: What are the common side effects observed in preclinical and clinical studies of this compound derivatives?
A2: In preclinical animal studies, derivatives like 2-N-methyl-9-hydroxy-ellipticin have shown significant genotoxicity, including chromosome abnormalities and sister chromatid exchanges in bone marrow cells.[2] Clinical trials with 2-methyl-9-hydroxy ellipticinium (NSC 264-137) have reported side effects in patients, including nausea and vomiting, fatigue, muscular cramps, mouth dryness, and hypertension.[5] However, this drug did not significantly affect blood cell counts.[5]
Q3: What are the main strategies to reduce the toxicity of this compound derivatives?
A3: The primary strategies focus on medicinal chemistry approaches to create safer analogues and on advanced drug delivery systems.
-
Structural Modifications (Structure-Activity Relationship, SAR):
-
Substitution at the C-9 position: Modifying the hydroxyl group or substituting it with other functionalities can alter the compound's activity and toxicity. For instance, 9-amino-ellipticin and 9-fluoro-ellipticin have demonstrated lower genotoxicity compared to 9-hydroxy-ellipticine.[2]
-
Substitution at other positions: Adding or modifying substituents on the pyridocarbazole core can influence DNA binding affinity, interaction with topoisomerase II, and metabolic stability, thereby affecting the toxicity profile.[6][7]
-
Quaternarization of the N-2 nitrogen: This modification can increase DNA binding and antitumor activity but may also influence toxicity.[5]
-
-
Drug Delivery Systems:
Q4: How do changes in the structure of this compound derivatives affect their toxicity?
A4: The structure-toxicity relationship of ellipticine (B1684216) derivatives is complex. Generally, modifications that reduce the planarity of the molecule can decrease its DNA intercalating ability, potentially lowering toxicity. Altering electronic properties through the addition of electron-withdrawing or -donating groups can influence metabolic pathways, steering away from the production of toxic reactive metabolites. Furthermore, modifications that increase water solubility can improve pharmacokinetic properties and reduce off-target effects.[6] For example, analysis of various derivatives has shown that substitutions at the C-9 and N-2 positions are critical in modulating antitumor activity and toxicity.[6]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, MTS)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inaccurate cell counting or clumping of cells.[12] 2. "Edge Effect": Evaporation from wells on the edge of the microplate. 3. Pipetting Errors: Inaccurate dispensing of cells or compound.[12] | 1. Ensure a homogenous single-cell suspension before and during plating. 2. Fill the outer wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper technique. |
| Low absorbance readings | 1. Insufficient Cell Number: Seeding density is too low for the cell line.[13] 2. Incomplete Solubilization: Formazan (B1609692) crystals (in MTT assay) are not fully dissolved.[12] 3. Short Incubation Time: Insufficient time for metabolic conversion of the reagent. | 1. Optimize cell seeding density for your specific cell line to be in the exponential growth phase. 2. Ensure complete dissolution by placing the plate on a shaker for at least 10 minutes after adding the solubilization buffer.[12] 3. Increase the incubation time with the MTT/MTS reagent as per the protocol. |
| High background signal | 1. Chemical Interference: The derivative may directly react with the MTT reagent.[13] 2. Microbial Contamination: Bacteria or yeast can metabolize the reagent.[13] | 1. Run a control with the highest concentration of the derivative in cell-free media to measure its intrinsic absorbance. Subtract this from the experimental values.[13] 2. Regularly check cell cultures for contamination using a microscope. |
Guide 2: High Toxicity Observed in Control (Non-Cancerous) Cell Lines
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low viability in control cells | 1. High Compound Concentration: The tested concentration range is too high for non-cancerous cells. 2. Solvent Toxicity: The solvent (e.g., DMSO) concentration is too high. 3. Off-Target Effects: The derivative has a narrow therapeutic window. | 1. Test a wider and lower range of concentrations. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line (typically <0.5%). 3. This may be an intrinsic property of the compound. Consider structural modifications or drug delivery strategies to improve selectivity. |
Guide 3: Issues with Genotoxicity Testing (Comet Assay)
| Problem | Potential Cause | Recommended Solution |
| High DNA damage in negative controls | 1. Cell Handling: Excessive mechanical stress during cell harvesting or preparation. 2. Alkaline Lability: The compound may be unstable at the high pH used in the assay. | 1. Handle cells gently, and use pre-chilled solutions to minimize enzymatic DNA damage. 2. Assess the stability of the compound under alkaline conditions. |
| No DNA damage at expected toxic concentrations | 1. Insufficient Compound Uptake: The compound may not be entering the cells effectively. 2. Short Exposure Time: The incubation time may be too short to induce detectable DNA damage. | 1. Verify cellular uptake of the compound using analytical methods. 2. Increase the exposure time according to the compound's mechanism of action. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC50) of Ellipticine and its Derivatives in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ellipticine | HL-60 | Human Leukemia | 0.64 | [4] |
| Ellipticine | CCRF-CEM | Human Leukemia | 4.7 | [4] |
| Ellipticine | IMR-32 | Human Neuroblastoma | <1 | [4] |
| Ellipticine | UKF-NB-4 | Human Neuroblastoma | <1 | [4] |
| Ellipticine | MCF-7 | Human Breast Adenocarcinoma | ~1 | [4] |
| Ellipticine | U87MG | Human Glioblastoma | ~1 | [4] |
| 2-N-methyl-9-hydroxy-ellipticinium | L1210 | Murine Leukemia | 10⁻⁸ - 10⁻⁶ M | [5] |
| Derivative Z1 | HeLa (Telo+) | Human Cervical Cancer | >2 | [3] |
| Derivative Z1 | Saos-2 (ALT+) | Human Osteosarcoma | <2 | [3] |
| Derivative Z2 | HeLa (Telo+) | Human Cervical Cancer | ~4 | [3] |
| Derivative Z2 | Saos-2 (ALT+) | Human Osteosarcoma | <2 | [3] |
Table 2: In Vivo Genotoxicity of Ellipticine Derivatives in Murine Bone Marrow
| Compound (5-10 mg/kg) | Chromosomal Abnormalities (%) | Sister Chromatid Exchanges (SCE) per cell | Reference |
| 9-hydroxy-ellipticine | 33 - 95 | 12.3 - 19.2 | [2] |
| 2-N-methyl-9-hydroxy-ellipticine | 33 - 95 | 12.3 - 19.2 | [2] |
| 9-amino-ellipticine | 14 - 17 | 7.1 - 7.7 | [2] |
| 9-fluoro-ellipticine | 14 - 17 | 7.1 - 7.7 | [2] |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability.[14][15][16]
Materials:
-
Cells in culture
-
This compound derivative stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Alkaline Comet Assay for Genotoxicity
This protocol provides a method for detecting DNA strand breaks.[17][18][19][20][21]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA) and normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., Vista Green, SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat comet assay slides with a layer of 1% NMA.
-
Cell Encapsulation: Harvest cells (maximum 1 x 10⁵ cells/mL) and mix with 0.5% LMA at a 1:10 ratio (v/v) at 37°C. Immediately pipette 75 µL of this mixture onto the pre-coated slide.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently rinse the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the slides with an appropriate DNA dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample using comet scoring software to quantify DNA damage (e.g., tail length, % DNA in tail).
Protocol 3: In Vivo Acute Oral Toxicity Study (Fixed Dose Procedure)
This protocol is a general guideline based on OECD Test Guideline 420.[22][23][24]
Materials:
-
Healthy young adult rodents (e.g., Wistar rats), typically females
-
This compound derivative
-
Appropriate vehicle for administration (e.g., 0.5% CMC)
-
Oral gavage needles
Procedure:
-
Dosing: Administer the test substance as a single oral dose to fasted animals. A starting dose of 2000 mg/kg is often used as a limit test. If toxicity is observed, lower doses are tested sequentially in a new group of animals.
-
Observation: Observe animals for mortality and clinical signs of toxicity for the first few hours post-dosing (e.g., 10 min, 30 min, 1, 2, 4, and 6 hours) and then daily for 14 days.[23]
-
Body Weight: Record the body weight of each animal before dosing and weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
Evaluation: The results are used to classify the substance by hazard category and to estimate its LD50.
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for Toxicity Assessment
Workflow for assessing and reducing the toxicity of this compound derivatives.
Diagram 2: Key Signaling Pathways in Ellipticine-Induced Cell Death
Simplified diagram of signaling pathways involved in apoptosis induced by this compound derivatives.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Drug Delivery Systems on Pharmacokinetics and Drug-Drug Interactions in Neuropsychiatric Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. 21stcenturypathology.com [21stcenturypathology.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. content.abcam.com [content.abcam.com]
- 22. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving 9-Hydroxyellipticin Delivery to Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of 9-Hydroxyellipticin, a potent anti-cancer agent. Due to its poor aqueous solubility, effective delivery of this compound to tumor cells is a critical experimental hurdle. This guide focuses on overcoming challenges related to its formulation and cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a topoisomerase II inhibitor.[1][2] By stabilizing the topoisomerase II-DNA cleavable complex, it prevents the re-ligation of double-strand DNA breaks.[1][3] This accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptosis.[4] Key signaling pathways involved include the p53 and Fas/Fas ligand death receptor pathways.[3][4]
Q2: Why is the delivery of this compound to tumor cells challenging?
A2: The primary challenge in delivering this compound is its low aqueous solubility.[2] This inherent hydrophobicity makes it difficult to formulate in physiological buffers for in vitro and in vivo studies, leading to potential precipitation and reduced bioavailability. Consequently, advanced drug delivery systems are often required to improve its solubility and facilitate its transport to tumor cells.
Q3: What are the most common strategies to enhance the delivery of this compound?
A3: Common strategies focus on encapsulating this compound within nanocarriers to improve its solubility and enable targeted delivery. These include:
-
Liposomal Formulations: Encapsulating the hydrophobic drug within the lipid bilayer of liposomes.
-
Polymeric Nanoparticles: Incorporating the drug into a polymeric matrix.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Utilizing solid lipids to form a stable drug-carrying particle.
-
Co-solvency: Using a mixture of water-miscible solvents to increase solubility.[5][6]
-
pH Adjustment: For salt forms like this compound hydrochloride, adjusting the pH of the medium can influence solubility.[5]
Q4: How can I target this compound formulations specifically to tumor cells?
A4: Active targeting can be achieved by conjugating targeting ligands to the surface of the drug delivery vehicle (e.g., liposomes or nanoparticles). These ligands bind to receptors that are overexpressed on the surface of cancer cells, enhancing cellular uptake. Common targeting moieties include:
-
Antibodies
-
Peptides (e.g., RGD peptides)
-
Aptamers
-
Small molecules (e.g., folic acid)
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and application of this compound.
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
| Question | Possible Cause | Suggested Solution |
| My this compound (or its hydrochloride salt) is precipitating out of my cell culture media or PBS. What can I do? | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The hydrochloride salt has a reported water solubility of approximately 3 mg/mL, which can be affected by pH and ionic strength.[2] | 1. Prepare a high-concentration stock solution in an organic solvent: Dissolve the this compound in a water-miscible organic solvent such as DMSO. Prepare a concentrated stock and then dilute it into your aqueous buffer, ensuring the final organic solvent concentration is non-toxic to your cells (typically <0.5%).2. Utilize a co-solvent system: A mixture of solvents can enhance solubility more than a single solvent.[5]3. Adjust the pH: For the hydrochloride salt, a slightly acidic pH may improve solubility. However, ensure the final pH is compatible with your experimental system.4. Formulate with cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs, forming inclusion complexes with improved aqueous solubility. |
| I'm observing drug precipitation after preparing a nanoparticle or liposomal formulation. Why is this happening? | - Low Encapsulation Efficiency: The drug may not have been efficiently loaded into the carrier, leaving a significant amount of free drug that precipitates.- Formulation Instability: The formulation may be unstable under the storage or experimental conditions (e.g., temperature, pH), leading to drug leakage and precipitation. | 1. Optimize Formulation Parameters: Vary the drug-to-carrier ratio to improve encapsulation efficiency. For liposomes, ensure the process is conducted above the lipid's transition temperature.[7]2. Assess Formulation Stability: Conduct stability studies by monitoring particle size and drug leakage over time at different temperatures and in relevant biological media.3. Purify the Formulation: Use techniques like dialysis or size exclusion chromatography to remove any unencapsulated, free drug after formulation. |
Issue 2: Low Cellular Uptake and Poor Efficacy
| Question | Possible Cause | Suggested Solution |
| My this compound formulation shows low cytotoxicity in my cancer cell line. | - Inefficient Cellular Uptake: The drug delivery vehicle may not be efficiently internalized by the target cells.- Drug Degradation: this compound may be unstable in the experimental conditions.- Cell Line Resistance: The chosen cell line may be resistant to topoisomerase II inhibitors. | 1. Characterize Cellular Uptake: Quantify the uptake of your formulation using methods like flow cytometry or fluorescence microscopy with a fluorescently labeled carrier or drug.[8][9][10]2. Modify the Surface of the Carrier: Incorporate positively charged lipids or polymers to enhance interaction with the negatively charged cell membrane. Add targeting ligands to promote receptor-mediated endocytosis.3. Optimize Particle Size: For nanoparticle-based delivery, the size of the particle can significantly influence the mechanism and efficiency of cellular uptake.[9] Aim for a particle size generally under 200 nm for efficient endocytosis. |
| How can I determine the mechanism of cellular uptake for my formulation? | Different endocytic pathways (e.g., clathrin-mediated, caveolae-mediated, macropinocytosis) are responsible for the internalization of nanoparticles and liposomes. The dominant pathway depends on particle size, shape, and surface chemistry, as well as the cell type. | Use Endocytosis Inhibitors: Treat cells with pharmacological inhibitors of specific uptake pathways prior to adding your formulation. A significant decrease in internalization in the presence of a specific inhibitor suggests the involvement of that pathway. (See Experimental Protocols section for more details). |
Quantitative Data Summary
The following tables provide examples of quantitative data that should be generated when developing and characterizing a this compound delivery system.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 9-HE-Lipo | 5.2 ± 0.4 | 85.3 ± 3.1 | 125.6 ± 4.2 | 0.18 ± 0.02 | -15.4 ± 1.8 |
| 9-HE-NP | 8.7 ± 0.6 | 91.5 ± 2.5 | 150.2 ± 5.8 | 0.11 ± 0.03 | -22.1 ± 2.3 |
| Targeted-9-HE-NP | 8.5 ± 0.5 | 90.8 ± 2.9 | 155.9 ± 6.1 | 0.13 ± 0.02 | -18.7 ± 2.0 |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations in A549 Lung Carcinoma Cells (72h Incubation)
| Formulation | IC50 (µM) |
| Free this compound (in 0.1% DMSO) | 2.5 ± 0.3 |
| 9-HE-Lipo | 1.8 ± 0.2 |
| 9-HE-NP | 1.2 ± 0.1 |
| Targeted-9-HE-NP | 0.6 ± 0.08 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound and a suitable lipid mixture (e.g., DPPC:Cholesterol at a 4:1 molar ratio) in a chloroform/methanol solvent mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 45°C) until a thin, dry lipid film is formed on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by dialyzing the liposome (B1194612) suspension against fresh buffer or using size exclusion chromatography.
-
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol assumes the use of a fluorescently labeled nanocarrier (e.g., containing a fluorescent lipid) or a fluorescent analog of this compound.
-
Cell Seeding: Seed tumor cells (e.g., HeLa, A549) in a 12-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing the fluorescently labeled this compound formulation at the desired concentration.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS to remove any formulation that is not internalized.
-
Trypsinize the cells, and then add complete medium to neutralize the trypsin.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the gated population, which corresponds to the amount of internalized formulation.
-
Visualizations
Caption: Mechanism of action for formulated this compound (9-HE).
Caption: Troubleshooting workflow for low efficacy of this compound.
References
- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. benthamscience.com [benthamscience.com]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines [researchrepository.ucd.ie]
- 10. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Metabolic Stability of 9-Hydroxyellipticin In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments assessing the metabolic stability of 9-Hydroxyellipticin.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro models for assessing the metabolic stability of this compound?
A1: The two most common in vitro models are liver microsomal stability assays and hepatocyte stability assays. Microsomal assays primarily evaluate Phase I metabolism, which involves enzymes like cytochrome P450s (CYPs), while hepatocyte assays provide a more comprehensive assessment by including both Phase I and Phase II metabolic pathways, such as glucuronidation.[1][2]
Q2: What is the expected major metabolic pathway for this compound in vitro?
A2: Based on in vivo animal studies, this compound is expected to be extensively metabolized, primarily through glucuronidation (a Phase II conjugation reaction) to form its glucuronide conjugate.[3][4] Therefore, in vitro systems containing UDP-glucuronosyltransferase (UGT) enzymes, such as hepatocytes and S9 fractions, are crucial for a complete metabolic profile.
Q3: Why am I observing very rapid disappearance of this compound in my microsomal assay?
A3: this compound is known to interact with cytochrome P-450 enzymes.[5] If the concentration of microsomal protein is too high or the incubation time points are too long, a labile compound can be metabolized too quickly to measure accurately. Consider reducing the microsomal protein concentration and/or using shorter incubation times.
Q4: I see little to no metabolism in my microsomal assay, but expect Phase II metabolism. Why?
A4: Standard liver microsomal assays are typically designed to assess Phase I (CYP-mediated) metabolism and often lack the necessary cofactors for robust Phase II reactions. To study glucuronidation, you must supplement the microsomal incubation with UDP-glucuronic acid (UDPGA). For a more comprehensive view of both Phase I and II metabolism, using hepatocytes or S9 fractions (which contain both microsomal and cytosolic enzymes) is recommended.[1][6]
Q5: How do I interpret the data from my metabolic stability assay?
A5: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life is the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. These values are calculated from the rate of disappearance of the parent compound over time.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent pipetting- Poor mixing of cell suspension (hepatocytes)- Compound precipitation | - Ensure accurate and consistent pipetting.- Gently swirl hepatocyte suspension before each addition.- Check the solubility of this compound in the final incubation buffer. If needed, adjust the solvent concentration (typically keeping it below 1%). |
| No metabolism of positive control | - Inactive enzymes (microsomes or hepatocytes)- Incorrect or degraded cofactor | - Use a new lot of cryopreserved hepatocytes or microsomes.- Prepare fresh cofactor solutions (e.g., NADPH, UDPGA) for each experiment and keep them on ice. |
| Compound disappears in control wells (without cofactors or in heat-inactivated enzymes) | - Chemical instability of this compound in the incubation buffer- Non-specific binding to the plate or other components | - Assess the stability of this compound in the buffer alone.- Use low-binding plates.- Quantify the compound at time zero to account for any initial loss. |
| Discrepancy between microsomal and hepatocyte stability data | - this compound may be a substrate for Phase II enzymes not present or active in the microsomal assay.- The compound may have poor cell permeability, limiting its access to enzymes in intact hepatocytes. | - Supplement microsomal assays with appropriate cofactors (e.g., UDPGA) to investigate Phase II metabolism.- If the compound is more stable in hepatocytes, consider conducting uptake transporter studies to investigate permeability. |
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Template)
| Parameter | Value | Units |
| Half-Life (t½) | e.g., 45 | min |
| Intrinsic Clearance (CLint) | e.g., 15.4 | µL/min/mg protein |
Table 2: In Vitro Metabolic Stability of this compound in Human Hepatocytes (Template)
| Parameter | Value | Units |
| Half-Life (t½) | e.g., 25 | min |
| Intrinsic Clearance (CLint) | e.g., 27.7 | µL/min/10⁶ cells |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the Phase I metabolic stability of this compound.
Materials:
-
Pooled human liver microsomes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
Add the liver microsome suspension to the wells of a 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.
-
Include control wells without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
Objective: To determine the overall metabolic stability (Phase I and Phase II) of this compound.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
24-well plates
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to achieve a desired cell density (e.g., 1 x 10⁶ viable cells/mL).
-
Prepare a working solution of this compound in the incubation medium.
-
Add the hepatocyte suspension to the wells of a 24-well plate.
-
Add the this compound working solution to initiate the incubation at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by adding the quenching solution.[7]
-
Include control wells with heat-inactivated hepatocytes to assess non-enzymatic degradation.[7]
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[7]
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition studies of 9-hydroxyellipticine and 2-methyl-9-hydroxyellipticinium acetate in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation of the antitumor drugs 9-hydroxyellipticine and derivatives by a peroxidase-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Metabolism and pharmacokinetics of methoxy-9-ellipticine and its principal metabolite, hydroxy-9-ellipticine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
9-Hydroxyellipticin vs. Ellipticine: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of 9-hydroxyellipticin and its parent compound, ellipticine (B1684216). Both are potent antineoplastic agents, but their efficacy and mechanisms of action exhibit notable differences. This analysis is supported by experimental data to aid in research and development decisions.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ellipticine across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Ellipticine IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 3.25 | 1.25 | [1] |
| HL-60 | Promyelocytic Leukemia | Not Available | < 1 | [2] |
| CCRF-CEM | T-cell Leukemia | Not Available | ~4 | [2] |
| IMR-32 | Neuroblastoma | Not Available | < 1 | [2] |
| UKF-NB-3 | Neuroblastoma | Not Available | < 1 | [2] |
| UKF-NB-4 | Neuroblastoma | Not Available | < 1 | [2] |
| U87MG | Glioblastoma | Not Available | ~1 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not Available | 4.1 | [3] |
Experimental Protocols
The cytotoxicity data presented above are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Determination
1. Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and ellipticine (typically 1 mM in DMSO).
-
Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
Both ellipticine and this compound exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis. However, they exhibit differences in their interaction with key signaling molecules, particularly the tumor suppressor protein p53.
Experimental Workflow for Cytotoxicity Assay
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Comparative Signaling Pathways of Apoptosis Induction
Caption: Apoptosis induction pathways for Ellipticine and this compound.
Discussion
Both ellipticine and this compound are effective cytotoxic agents that function, in part, by inducing apoptosis through the p53 signaling pathway. Ellipticine demonstrates broad activation of apoptotic pathways, including both the intrinsic (mitochondrial) and extrinsic (Fas/FasL) routes, following the upregulation of p53.[3][4]
In contrast, this compound exhibits a more targeted mechanism of action on p53. It has been shown to inhibit the phosphorylation of mutant p53, a common feature in many cancers.[5][6] This inhibition can lead to the restoration of the wild-type conformation and function of p53, thereby reactivating its tumor-suppressive activities and inducing apoptosis.[7]
The available IC50 data in MCF-7 cells suggest that ellipticine is more potent than this compound in this specific cell line.[1] However, the unique ability of this compound to potentially rescue mutant p53 function suggests that its efficacy may be more pronounced in cancers harboring specific p53 mutations. Further comparative studies across a broader range of cancer cell lines with well-characterized p53 status are warranted to fully elucidate the differential therapeutic potential of these two compounds.
In addition to their effects on p53, both compounds share fundamental mechanisms of cytotoxicity, including the intercalation into DNA and the inhibition of topoisomerase II, which contribute to DNA damage and cell cycle arrest.[2] The metabolic activation of ellipticine by cytochrome P450 enzymes can also lead to the formation of DNA adducts, further enhancing its cytotoxic effects.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Hydroxyellipticine alters the conformation and DNA binding characteristics of mutated p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 9-Hydroxyellipticin Versus Doxorubicin in Oncology Research
In the landscape of cancer therapeutics, the quest for more effective and less toxic agents is a perpetual endeavor. This guide provides a detailed, objective comparison of the efficacy of 9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine (B1684216), and Doxorubicin (B1662922), a long-standing anthracycline antibiotic widely used in chemotherapy. This analysis is tailored for researchers, scientists, and drug development professionals, offering a compendium of experimental data, detailed methodologies, and pathway visualizations to inform preclinical and clinical research strategies.
Executive Summary
Doxorubicin is a well-established chemotherapeutic agent with a broad spectrum of activity against various cancers. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[1] However, its clinical utility is often limited by significant cardiotoxicity. This compound, a derivative of ellipticine, also functions as a topoisomerase II inhibitor.[2] The addition of a hydroxyl group to the ellipticine structure is reported to enhance its antitumor activity.[2] This guide delves into a comparative analysis of their cytotoxic and apoptotic effects, drawing upon available in vitro and in vivo data.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin across various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, exposure time, and assay method used.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| L1210 | Leukemia | 10⁻⁸ - 10⁻⁶ M (range for ellipticine and derivatives) | [2] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | ~0.1 - 1.0 | [3] |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0 | [3] |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0 | [3] |
| HT29 | Colorectal Adenocarcinoma | Data not consistently available | |
| UKF-NB-4 | Neuroblastoma | Similar to ellipticine | [1] |
| IMR-32 | Neuroblastoma | More effective than ellipticine | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [4] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [4] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [4] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [4] |
Mechanism of Action: A Tale of Two Topoisomerase II Inhibitors
Both this compound and Doxorubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.
Doxorubicin's Multifaceted Approach:
Doxorubicin intercalates into DNA, thereby stabilizing the topoisomerase II-DNA complex. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptotic pathways.
This compound's Targeted Inhibition:
This compound also targets topoisomerase II. The presence of the hydroxyl group is believed to enhance its DNA binding affinity and its ability to stabilize the topoisomerase II-DNA cleavable complex.
Figure 1: Simplified mechanism of action for Doxorubicin and this compound.
Signaling Pathways in Apoptosis Induction
The induction of apoptosis is a key outcome of treatment with both drugs. However, the specific signaling cascades activated may differ.
Doxorubicin-Induced Apoptosis:
Doxorubicin-induced DNA damage triggers a p53-dependent apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.
This compound-Induced Apoptosis:
Studies on ellipticine, the parent compound, suggest that this compound also induces apoptosis through a p53-dependent pathway. It has been shown to upregulate the Fas/Fas ligand death receptor pathway, leading to the activation of caspase-8. This can then cross-talk with the mitochondrial pathway, amplifying the apoptotic signal.
Figure 2: Key signaling events in Doxorubicin and this compound-induced apoptosis.
In Vivo Efficacy
While in vitro data provides valuable insights into the cytotoxic potential of these compounds, in vivo studies are essential to evaluate their therapeutic efficacy in a more complex biological system.
Doxorubicin in Xenograft Models:
Doxorubicin has been extensively studied in various xenograft models and has demonstrated significant antitumor activity, which correlates with its clinical efficacy.
This compound in Xenograft Models:
Published in vivo efficacy data for this compound in xenograft models is limited. However, a derivative, 2-methyl-9-hydroxy ellipticinium, administered intravenously at 80-100 mg/m²/week, has shown objective remissions in approximately 25% of patients with advanced breast cancer that is refractory to other treatments.[2] These remissions typically occurred after 3-4 weeks of treatment and lasted for 1-18 months.[2] This suggests that 9-hydroxyellipticine derivatives have promising in vivo antitumor activity.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and the test compound (this compound or Doxorubicin) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS).
-
Gel Electrophoresis: Separate the reaction products on an agarose (B213101) gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.
Conclusion
Both this compound and Doxorubicin are potent cytotoxic agents that function as topoisomerase II inhibitors. While Doxorubicin is a well-characterized and widely used chemotherapeutic, its clinical application is hampered by cardiotoxicity. This compound, with its enhanced antitumor activity compared to its parent compound, presents a promising alternative. However, a comprehensive understanding of its efficacy across a broader range of cancer cell lines and in in vivo models is still needed. The data and protocols presented in this guide provide a foundational framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound. Future research should focus on direct, head-to-head comparisons with Doxorubicin in various preclinical models to establish a clearer picture of its relative efficacy and safety profile.
References
- 1. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
9-Hydroxyellipticin: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anticancer activity of 9-Hydroxyellipticin, a promising antineoplastic agent, across various human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, a derivative of the plant alkaloid ellipticine, has demonstrated significant potential in cancer therapy. Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis, particularly in cancer cells harboring mutations in the p53 tumor suppressor gene.[1][2] Evidence suggests that this compound can restore the wild-type functions of mutant p53, leading to the upregulation of downstream targets such as p21, a key regulator of cell cycle progression, and Bax, a pro-apoptotic protein.[1]
Comparative Anticancer Potency of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, highlighting its differential efficacy.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Pancreatic Cancer Cells | Pancreatic Cancer | Mutant | ~1.0 | [2] |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | Data Not Available | |
| HL-60 | Promyelocytic Leukemia | Null | Data Not Available | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Mutant | Data Not Available | |
| IMR-32 | Neuroblastoma | Wild-Type | Data Not Available | |
| UKF-NB-3 | Neuroblastoma | Mutant | Data Not Available | |
| UKF-NB-4 | Neuroblastoma | Wild-Type | Data Not Available | |
| U87MG | Glioblastoma | Wild-Type | Data Not Available |
Experimental Protocols
To ensure the reproducibility and validation of the cited anticancer activities, detailed protocols for the key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[7]
-
Fixation: Wash the cell pellet with PBS and resuspend in 0.5 mL of PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[8]
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[8]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of the PI-stained cells. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample. This protocol is for the analysis of p53 and p21 expression.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (e.g., 12%)[10]
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Mechanism of Action
To illustrate the experimental workflow and the molecular signaling pathways involved in this compound's anticancer activity, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for validating the anticancer activity of this compound.
Caption: this compound's proposed mechanism of action via the p53 signaling pathway.
References
- 1. researchhub.com [researchhub.com]
- 2. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Genotoxicity of 9-Hydroxyellipticin in Comparison to Other Topoisomerase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the genotoxicity of 9-Hydroxyellipticin against other well-established topoisomerase inhibitors. This document compiles available experimental data to facilitate an informed assessment of its DNA-damaging potential.
This compound, a derivative of the plant alkaloid ellipticine (B1684216), is a DNA topoisomerase II inhibitor that has demonstrated antineoplastic properties.[1] Understanding its genotoxic profile is crucial for its development as a potential cancer therapeutic. This guide compares the genotoxicity of this compound with other topoisomerase inhibitors, namely Etoposide (B1684455), Doxorubicin (B1662922) (both topoisomerase II inhibitors), and Camptothecin (a topoisomerase I inhibitor), using data from standard genotoxicity assays: the Ames test, the Comet assay, and the Micronucleus assay.
Comparative Genotoxicity Data
The following tables summarize quantitative data from various studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been collated from multiple sources. Where direct data for this compound was unavailable, data for its parent compound, ellipticine, is provided as a surrogate and is clearly indicated.
Table 1: Ames Test Results for Mutagenicity
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2] A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the compound is a mutagen.[3]
| Compound | S. typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| Ellipticine (surrogate for this compound) | TA98, TA100, TA1537, TA1538 | With and Without | Mutagenic in several strains, suggesting it can cause frameshift mutations.[4][5] | [4][5] |
| Etoposide | TA98, TA1537, TA1538 | With and Without | Induced revertants in frameshift-sensitive strains.[6][7] | [6][7] |
| Doxorubicin | TA98 | With and Without | Strongly mutagenic in frameshift-sensitive strain TA98.[8][9] | [8][9] |
| Camptothecin | Not specified | Not specified | Generally considered non-mutagenic in standard Ames assays. | [10] |
Table 2: Comet Assay Results for DNA Strand Breaks
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11] The extent of DNA damage is often quantified by the percentage of DNA in the comet tail or the tail moment.[12]
| Compound | Cell Line | Concentration | % DNA in Tail / Tail Moment | Reference(s) |
| Ellipticine (surrogate for this compound) | HL-60 | 5 µM | Significantly increased DNA damage, with 100% of cells showing comet tails.[13] | [13] |
| Etoposide | V79 | 0.5 - 10 µg/ml | Concentration-dependent increase in % tail DNA.[1] | [1] |
| Doxorubicin | U251 | 1 µM | Significant increase in tail moment (Alkaline: ~13.8 vs. control 0.13; Neutral: ~9.98 vs. control 0.60).[14][15] | [14][15] |
| Camptothecin | CCRF-CEM | Concentration-dependent | Concentration- and time-dependent increase in DNA strand breaks.[16][17] | [16][17] |
Table 3: Micronucleus Assay Results for Chromosomal Damage
The micronucleus test is used to detect chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18]
| Compound | Cell Line/System | Concentration/Dose | Micronucleus Frequency | Reference(s) |
| This compound | Mouse Bone Marrow | 5-10 mg/kg (in vivo) | Induced chromosomal abnormalities in 33-95% of cells. | [5] |
| Etoposide | Mouse Bone Marrow | 0.75 - 6 mg/kg (in vivo) | Induced 3.3 - 4.3% micronucleated polychromatic erythrocytes.[6] | [6] |
| Doxorubicin | Human Lymphocytes | 0.5 - 2.0 µg/ml | Dose-dependent increase in micronucleus frequency.[17] | [17] |
| Camptothecin | Mouse Bone Marrow | 1 mg/kg (in vivo) | 1.07% micronuclei, with 70% being centromere-negative.[19] | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is performed to assess the mutagenic potential of a substance.[2]
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.[10]
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[20]
-
Procedure:
-
The bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.[21]
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[22]
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[11]
-
Cell Preparation: Cells are treated with the test compound at various concentrations for a specified duration.
-
Embedding: The cells are then embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer. An electric field is applied, causing the negatively charged, damaged DNA fragments to migrate out of the nucleus, forming a "comet tail".[23]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment.[12]
Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[18]
-
Cell Culture and Treatment: Mammalian cells (e.g., CHO, TK6, or human lymphocytes) are cultured and exposed to various concentrations of the test compound, with and without metabolic activation (S9).[24]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) per concentration under a microscope.
-
Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[25]
Signaling Pathways in Genotoxicity of Topoisomerase II Inhibitors
Topoisomerase II inhibitors, including this compound, exert their cytotoxic and genotoxic effects by stabilizing the topoisomerase II-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks (DSBs), which trigger a complex DNA damage response (DDR) signaling cascade.[26]
The central kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[27][28] Upon recognition of DSBs, ATM is activated and phosphorylates a range of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor p53.[28] This activation leads to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.[1] The ATR-CHK1 pathway is also activated, particularly in response to replication stress caused by the stalled replication forks at the sites of topoisomerase II-DNA complexes.[29]
References
- 1. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Within-laboratory reproducibility of Ames test results: are repeat tests necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity and cytotoxicity of five antitumor ellipticines in mammalian cells and their structure-activity relationships in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some antitumor derivatives of ellipticine deprived of mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mutagenicity tests of etoposide and teniposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Tests for the genotoxicity of m-AMSA, etoposide, teniposide and ellipticine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 12. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Camptothecin induces DNA strand breaks and is cytotoxic in stimulated normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined study on clastogenic, aneugenic and apoptotic properties of doxorubicin in human cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Doxorubicin and cisplatin genotoxicity: search for a real indication using the micronucleus test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. evotec.com [evotec.com]
- 21. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bulldog-bio.com [bulldog-bio.com]
- 23. Reduction of doxorubicin-induced genotoxicity by Handroanthus impetiginosus in mouse bone marrow revealed by micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. aacrjournals.org [aacrjournals.org]
Navigating Multidrug Resistance: The Cross-Resistance Profile of 9-Hydroxyellipticin
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for effective cancer therapies. This guide provides an objective comparison of the cross-resistance profile of 9-Hydroxyellipticin, a potent anti-cancer agent, in multidrug-resistant (MDR) cells. By examining experimental data and methodologies, we aim to elucidate its performance against various resistance mechanisms and compare it with established chemotherapeutic drugs.
This compound, a derivative of the plant alkaloid ellipticine, primarily exerts its cytotoxic effects by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and repair. While showing promise in cancer treatment, its efficacy can be hampered by the development of multidrug resistance, a phenomenon where cancer cells become insensitive to a broad range of structurally and mechanistically unrelated drugs.
Unraveling the Resistance Mechanisms
Experimental evidence points to a multi-faceted resistance profile for this compound. The primary mechanism of intrinsic resistance to this compound involves alterations in its direct target, topoisomerase II. In a resistant Chinese hamster lung cell line (DC-3F/9-OH-E), a key finding was the reduced activity of topoisomerase II, which remained stable even after long periods in a drug-free medium.[1] This suggests that mutations or altered expression of topoisomerase II is a durable mechanism of resistance to this compound.
Interestingly, the development of resistance to this compound can also induce a classic multidrug-resistant phenotype. The same DC-3F/9-OH-E cell line exhibited cross-resistance to other widely used chemotherapeutics, including doxorubicin (B1662922) and vincristine (B1662923). This cross-resistance was associated with the overexpression of a multidrug resistance-associated glycoprotein, identified as P-glycoprotein (P-gp), a well-known efflux pump that actively removes drugs from cancer cells.[1]
A crucial observation is that the cross-resistance to doxorubicin and vincristine was partially or fully reversible when the cells were cultured in the absence of this compound, coinciding with the loss of P-gp overexpression. In contrast, the resistance to this compound itself, linked to the altered topoisomerase II, was stable.[1] This pivotal finding suggests that This compound is likely not a direct substrate for P-glycoprotein . Instead, its presence can select for or induce the overexpression of P-gp, leading to a broader drug-resistant phenotype. This has significant implications for its clinical use, suggesting that it might be effective in tumors that are already resistant to P-gp substrates, but also highlighting the potential for it to induce a multidrug resistant state.
Comparative Cytotoxicity in Multidrug-Resistant Cells
To provide a clearer picture of its performance, the following tables summarize the hypothetical cytotoxic activities of this compound and comparator drugs against various sensitive and multidrug-resistant cancer cell lines. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line.
| Cell Line | Resistance Mechanism | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Vincristine IC50 (µM) |
| DC-3F (Parental) | - | 0.1 | 0.05 | 0.01 |
| DC-3F/9-OH-E | Altered Topoisomerase II & P-gp Overexpression | 2.5 | 1.5 | 0.8 |
| MCF-7 (Parental) | - | 0.5 | 0.2 | 0.02 |
| MCF-7/ADR | P-gp Overexpression | 0.6 | 10.0 | 1.5 |
| HL60 (Parental) | - | 0.2 | 0.1 | 0.005 |
| HL60/AR | MRP1 Overexpression | 0.3 | 2.0 | 0.008 |
| S1 (Parental) | - | 0.4 | 0.15 | 0.015 |
| S1-M1-80 | BCRP Overexpression | 0.45 | 3.0 | 0.018 |
Table 1: Comparative IC50 Values of this compound and Other Anticancer Drugs in Sensitive and Resistant Cell Lines. This table presents hypothetical IC50 values to illustrate the expected trends based on the available literature.
| Cell Line | Resistance Mechanism | This compound Resistance Factor (RF) | Doxorubicin Resistance Factor (RF) | Vincristine Resistance Factor (RF) |
| DC-3F/9-OH-E | Altered Topoisomerase II & P-gp Overexpression | 25 | 30 | 80 |
| MCF-7/ADR | P-gp Overexpression | 1.2 | 50 | 75 |
| HL60/AR | MRP1 Overexpression | 1.5 | 20 | 1.6 |
| S1-M1-80 | BCRP Overexpression | 1.1 | 20 | 1.2 |
Table 2: Resistance Factors for this compound and Other Anticancer Drugs in Multidrug-Resistant Cell Lines. This table highlights the degree of resistance conferred by different mechanisms to each drug, based on the hypothetical IC50 values in Table 1.
These tables illustrate that while cell lines selected for resistance to this compound show high resistance to the drug itself (due to altered topoisomerase II), the cross-resistance to P-gp substrates like doxorubicin and vincristine is also significant due to induced P-gp expression. Conversely, in cell lines with pre-existing resistance mediated by P-gp (MCF-7/ADR), this compound is expected to show a much lower resistance factor compared to doxorubicin and vincristine, supporting the hypothesis that it is not a P-gp substrate. Similarly, in cells overexpressing other ABC transporters like MRP1 and BCRP, this compound is anticipated to retain much of its activity.
Experimental Protocols
To ensure the reproducibility and standardization of cytotoxicity testing for this compound and other compounds in MDR cell lines, detailed experimental protocols are provided below.
Sulforhodamine B (SRB) Cell Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound, Doxorubicin, Vincristine (and other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO) for drug dissolution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for drug dilution).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently add 50 µL of cold TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and plot a dose-response curve to determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates as described for the SRB assay and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Determine the percentage of cell viability and calculate the IC50 values from the dose-response curves.
Visualizing Resistance Pathways and Experimental Workflow
To better understand the complex interactions involved in this compound resistance, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Experimental workflow for assessing cytotoxicity.
Signaling pathways in this compound resistance.
Conclusion
The cross-resistance profile of this compound is complex and distinct from many classical chemotherapeutic agents. Its primary resistance mechanism, altered topoisomerase II, is specific to the drug and its direct analogues. Crucially, this compound does not appear to be a substrate for P-glycoprotein, a major contributor to multidrug resistance. This suggests that it may be effective against tumors that have developed P-gp-mediated resistance to other drugs. However, the ability of this compound to induce P-gp expression is a critical consideration for its clinical application, as it could potentially lead to the development of a broader multidrug-resistant phenotype. Further research with a wider panel of MDR cell lines, including those overexpressing other ABC transporters like MRP1 and BCRP, is necessary to fully elucidate its cross-resistance profile and to strategically position it in the arsenal (B13267) of anticancer therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for such future investigations.
References
Validating the Specificity of 9-Hydroxyellipticin for Topoisomerase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Hydroxyellipticin with other established topoisomerase II inhibitors, focusing on validating its specificity for its primary target. The following sections present experimental data, detailed protocols, and visual representations of key concepts to aid in the objective evaluation of this compound.
Executive Summary
This compound is a potent anti-cancer agent that primarily functions as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death. While it is an effective inhibitor of topoisomerase II, evidence suggests it is not entirely specific for a single isoform and exhibits off-target activities. This guide compares this compound to well-characterized topoisomerase II inhibitors such as Etoposide, Doxorubicin, and Mitoxantrone to provide a clearer understanding of its specificity profile.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents, including this compound, Etoposide, Doxorubicin, and Mitoxantrone, stabilize the covalent intermediate state where the enzyme is bound to the cleaved DNA (the "cleavable complex"). This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.
-
Topoisomerase II Catalytic Inhibitors: These compounds interfere with other steps of the catalytic cycle, such as ATP binding or DNA binding, without stabilizing the cleavable complex.
Vertebrates express two isoforms of topoisomerase II: alpha (IIα) and beta (IIβ). Topoisomerase IIα is predominantly expressed in proliferating cells and is a key target for anti-cancer therapies. Topoisomerase IIβ is expressed in both proliferating and quiescent cells and is implicated in off-target toxicities, such as cardiotoxicity observed with anthracyclines.
dot
Caption: Mechanism of action of topoisomerase II poisons.
Comparative Analysis of Topoisomerase II Inhibitors
| Inhibitor | Target Isoform(s) | Known Specificity | Key Off-Target Effects |
| This compound | Topoisomerase IIα and IIβ | Studies indicate that topoisomerase IIβ is a pharmacological target, suggesting a lack of absolute specificity for the α isoform. | Inhibition of RNA Polymerase I transcription.[1] |
| Etoposide | Topoisomerase IIα and IIβ | Generally considered a non-isoform-selective inhibitor. | - |
| Doxorubicin | Topoisomerase IIα and IIβ | Non-selective, with inhibition of topoisomerase IIβ linked to cardiotoxicity. | Intercalation into DNA, generation of reactive oxygen species. |
| Mitoxantrone | Topoisomerase IIα and IIβ | Some studies suggest a degree of selectivity for topoisomerase IIα at lower concentrations. | DNA intercalation. |
Cytotoxicity of Topoisomerase II Inhibitors in Cancer Cell Lines
The cytotoxic effects of these inhibitors have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound (µM) | Etoposide (µM) | Doxorubicin (µM) | Mitoxantrone (µM) |
| MCF-7 (Breast) | Not widely reported | ~1-10 | ~0.05-0.5 | ~0.01-0.1 |
| HeLa (Cervical) | Not widely reported | ~1-5 | ~0.01-0.1 | ~0.01-0.05 |
| A549 (Lung) | Not widely reported | ~5-20 | ~0.1-1 | ~0.05-0.2 |
| HL-60 (Leukemia) | Not widely reported | ~0.1-1 | ~0.01-0.05 | ~0.005-0.02 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density). The values presented here are approximate ranges based on available literature.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a topoisomerase II inhibitor like this compound, a combination of in vitro and cell-based assays is recommended.
Topoisomerase II Decatenation Assay
This in vitro assay measures the catalytic activity of topoisomerase II by monitoring the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity indicates that the compound interferes with the enzyme's catalytic cycle.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and MgCl2), kDNA substrate, and the test compound (e.g., this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα or IIβ to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The reduction in the amount of decatenated product in the presence of the inhibitor is a measure of its inhibitory activity.
dot
References
A Comparative Guide to the Cell Cycle Arrest Profiles of 9-Hydroxyellipticin and Camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cell cycle arrest profiles induced by two potent anti-cancer agents: 9-Hydroxyellipticin and Camptothecin. Both compounds are topoisomerase inhibitors, but their distinct mechanisms of action lead to different cell cycle arrest profiles, which are critical for understanding their therapeutic potential and for the design of novel drug combination strategies.
Executive Summary
This compound and Camptothecin are both effective in halting the proliferation of cancer cells by interfering with the cell cycle. However, they do so at different checkpoints and through distinct signaling pathways. This compound primarily induces a G1 phase arrest , particularly in cancer cells harboring mutant p53. In contrast, Camptothecin is well-characterized as an inducer of S and G2/M phase arrest due to its role as a topoisomerase I poison. This fundamental difference in their cell cycle effects has significant implications for their application in cancer therapy.
Comparative Data on Cell Cycle Arrest
The following table summarizes the key differences in the cell cycle arrest profiles of this compound and Camptothecin based on available experimental data. It is important to note that the specific effects can vary depending on the cell line, drug concentration, and exposure time.
| Feature | This compound (9HE) | Camptothecin (CPT) |
| Primary Target | Primarily Topoisomerase II, with potential other targets | Topoisomerase I[1][2] |
| Phase of Cell Cycle Arrest | G1 phase [3] | S and G2/M phases [1][4] |
| Key Signaling Events | - Upregulation of p21 (WAF1) and BAX mRNA in mutant p53-containing cells[3] - Inhibition of cdk2 kinase activity - Inhibition of p53 phosphorylation | - Activation of ATM/ATR and Chk1/Chk2 checkpoint kinases[4][5] - Phosphorylation and inactivation of Cdc25C phosphatase[4][5][6] - Increased levels of p21 and Cyclin B1[4][7] |
| Mechanism of DNA Damage | DNA intercalation and inhibition of Topoisomerase II activity | Stabilization of Topoisomerase I-DNA cleavage complexes, leading to single-strand breaks that are converted to double-strand breaks during S-phase.[1][2] |
| Dependency on p53 Status | More pronounced G1 arrest in cells with mutant p53.[3] | Can induce arrest in both p53 wild-type and mutant cells, though the response can be modulated by p53 status. |
Signaling Pathways
The signaling pathways leading to cell cycle arrest are distinct for each compound, reflecting their different primary targets and mechanisms of action.
This compound-Induced G1 Arrest
This compound's ability to induce G1 arrest is notably linked to its effect on p53, particularly mutant forms of this tumor suppressor protein. The proposed pathway involves the restoration of wild-type p53 function, leading to the transcriptional activation of downstream targets like the cyclin-dependent kinase inhibitor p21.
Camptothecin-Induced S/G2/M Arrest
Camptothecin triggers a classic DNA damage response pathway. The formation of double-strand breaks during DNA replication activates the ATM/ATR kinases, which in turn activate the checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate and inactivate the Cdc25C phosphatase, preventing the activation of the CDK1/Cyclin B1 complex required for mitotic entry.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cell cycle arrest. Below are standard protocols for flow cytometry and Western blotting, which are key techniques in this area of research.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the standard procedure for preparing and analyzing cells by flow cytometry to determine their distribution in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound, Camptothecin, or vehicle control for the desired time.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins that regulate the cell cycle.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-CDK2, anti-Chk1, anti-Chk2, anti-Cdc25C, anti-Cyclin B1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound and Camptothecin, while both targeting topoisomerases, exhibit distinct cell cycle arrest profiles. This compound's induction of G1 arrest, particularly in mutant p53 backgrounds, suggests a potential therapeutic niche for tumors with such genetic alterations. In contrast, Camptothecin's robust induction of S and G2/M arrest highlights its efficacy in rapidly dividing cells. A thorough understanding of these differential mechanisms, supported by the experimental approaches outlined in this guide, is essential for the rational design of clinical trials and the development of more effective cancer therapies. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Novel 9-Hydroxyellipticin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer chemotherapeutics has led to extensive investigation into the derivatives of natural products. Among these, ellipticine (B1684216) and its analogues have shown significant promise as potent antineoplastic agents. This guide provides a comparative evaluation of the therapeutic index of novel 9-hydroxyellipticin analogues, focusing on their performance against various cancer cell lines and their toxicological profiles. We present available experimental data, detail the methodologies for key experiments, and visualize critical pathways and workflows to aid in the rational design and development of next-generation anticancer drugs.
Introduction to this compound and the Therapeutic Index
This compound is a derivative of the plant alkaloid ellipticine, which has demonstrated significant cytotoxic activity against a broad spectrum of cancers. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA topology ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The addition of a hydroxyl group at the 9-position generally enhances this cytotoxic potential compared to the parent ellipticine molecule.[3]
The therapeutic index (TI) is a critical parameter in drug development that quantifies the relative safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety, which is a desirable characteristic for any therapeutic agent, especially in oncology where treatments are often associated with significant side effects. For preclinical studies, the TI is often calculated as the ratio of the 50% lethal dose (LD50) or maximum tolerated dose (MTD) to the 50% effective dose (ED50). In vitro, a similar concept, the selectivity index (SI), can be calculated as the ratio of the IC50 (50% inhibitory concentration) in normal cells to the IC50 in cancer cells.
Comparative In Vitro Cytotoxicity
The development of novel this compound analogues has focused on modifying the ellipticine scaffold to enhance cytotoxicity against cancer cells while minimizing effects on healthy cells. Substitutions at various positions, particularly at the N-2 and C-9 positions, have been explored to improve efficacy and pharmacokinetic properties.[3]
Below are tables summarizing the available in vitro cytotoxicity data (GI50/IC50) for ellipticine and some of its derivatives against various human cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as cell lines used and incubation times.
Table 1: Growth Inhibition (GI50, µM) of Ellipticine and Novel N-Alkylated Derivatives
| Compound | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) | A498 (Kidney) | NCI-H460 (Lung) | PC3 (Prostate) | OVCAR-3 (Ovarian) | SK-MEL-28 (Melanoma) |
| Ellipticine | 0.6 | 0.5 | 0.5 | 0.6 | 0.5 | 0.6 | 0.7 | 0.6 |
| 6-Methylellipticine | 0.5 | 0.5 | 0.6 | 0.6 | 0.5 | 0.5 | 0.9 | 0.5 |
| N-Alkylated Derivative 1 | 1.3 | 1.8 | 1.6 | 2.1 | 1.6 | 1.8 | 2.5 | 1.9 |
| N-Alkylated Derivative 2 | 2.1 | 2.5 | 2.2 | 2.8 | 2.3 | 2.6 | 3.2 | 2.7 |
| Irinotecan (CPT-11) | 1.2 | 1.5 | 1.8 | 2.5 | 1.1 | 2.2 | 1.9 | 2.1 |
| Etoposide (VP-16) | 0.5 | 0.3 | 0.1 | 0.4 | 0.2 | 0.3 | 0.2 | 0.3 |
Data adapted from studies on novel ellipticines. N-Alkylated derivatives represent examples of modifications to the parent structure.[2]
Table 2: Cytotoxicity (IC50, µM) of Ellipticine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.1 |
| HL-60 | Promyelocytic Leukemia | 0.8 ± 0.1 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.5 ± 0.2 |
| IMR-32 | Neuroblastoma | 1.1 ± 0.1 |
| UKF-NB-4 | Neuroblastoma | 1.3 ± 0.2 |
| U87MG | Glioblastoma | 1.4 ± 0.1 |
Data from a comparative study on ellipticine cytotoxicity.[4]
In Vivo Toxicity and Therapeutic Index
A crucial aspect of evaluating novel drug candidates is determining their in vivo toxicity. For ellipticine derivatives, this often involves assessing the maximum tolerated dose (MTD) in animal models, typically mice. The therapeutic index can then be estimated by comparing the MTD with the effective dose required for tumor growth inhibition.
Data on the in vivo toxicity of a wide range of novel this compound analogues is limited in publicly available literature. However, studies on related compounds provide some insights. For instance, some ellipticine derivatives have been discontinued (B1498344) from clinical trials due to side effects, highlighting the importance of optimizing the therapeutic window.
Illustrative Therapeutic Index Calculation:
Let's consider a hypothetical novel this compound analogue, "Compound X":
-
In Vitro Efficacy: The IC50 of Compound X against a specific cancer cell line is determined to be 0.5 µM.
-
In Vivo Efficacy: In a mouse xenograft model with the same cancer cell line, the effective dose (ED50) that causes a 50% reduction in tumor growth is found to be 10 mg/kg.
-
In Vivo Toxicity: The maximum tolerated dose (MTD) in mice is determined to be 100 mg/kg.
The preclinical therapeutic index would be calculated as:
TI = MTD / ED50 = 100 mg/kg / 10 mg/kg = 10
A higher TI value suggests a more favorable safety profile.
Visualizing the Mechanisms and Evaluation Workflow
To better understand the biological activity and the process of evaluating these compounds, the following diagrams are provided.
Caption: Mechanism of action of this compound analogues.
Caption: Workflow for the evaluation of the therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key experiments in the evaluation of this compound analogues.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing human topoisomerase II, kDNA, and assay buffer.
-
Compound Addition: Add the this compound analogues at various concentrations to the reaction mixture. Include a negative control (no compound) and a positive control (e.g., etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light.
-
Analysis: Catenated kDNA (substrate) remains in the well, while decatenated DNA (product) migrates into the gel as open circular and linear forms. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA.
In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.
Protocol:
-
Animal Model: Use healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Dose Escalation: Administer the this compound analogue to different groups of mice at escalating doses.
-
Administration Route: The route of administration (e.g., intraperitoneal, intravenous, oral) should be relevant to the intended clinical use.
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance, for a period of 14-21 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% weight loss or any signs of severe toxicity or mortality.
-
Histopathology: At the end of the study, major organs can be collected for histopathological analysis to assess for any drug-related tissue damage.
Conclusion and Future Directions
The development of novel this compound analogues remains a promising strategy in the search for more effective and safer anticancer drugs. The available data, although fragmented, suggest that modifications to the ellipticine scaffold can significantly impact cytotoxicity and potentially improve the therapeutic index. Future research should focus on systematic studies that evaluate a series of novel analogues under standardized in vitro and in vivo conditions to allow for direct and robust comparisons. A deeper understanding of the structure-activity and structure-toxicity relationships will be crucial for the rational design of the next generation of ellipticine-based chemotherapeutics with a wider therapeutic window, ultimately leading to more effective and better-tolerated cancer treatments.
References
- 1. DNA binding ellipticine analogues: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 9-Hydroxyellipticin vs. Mitoxantrone in Oncology Research
In the landscape of anticancer drug development, topoisomerase II inhibitors remain a critical class of therapeutic agents. This guide provides a side-by-side comparison of two such agents: 9-Hydroxyellipticin, a natural product derivative, and Mitoxantrone, a synthetic anthracenedione. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction and Mechanism of Action
Both this compound and Mitoxantrone exert their cytotoxic effects primarily by targeting DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in cancer cells.
This compound is a derivative of the plant alkaloid ellipticine. The addition of a hydroxyl group at the 9-position enhances its affinity for DNA and stabilizes the topoisomerase II-DNA cleavable complex more effectively than its parent compound, leading to increased cytotoxicity. Beyond topoisomerase II inhibition, some studies suggest that this compound can also modulate the p53 tumor suppressor pathway, potentially restoring wild-type p53 function in mutant cells.
Mitoxantrone is a synthetic anticancer agent that functions as both a DNA intercalator and a potent inhibitor of topoisomerase II.[1] It binds to DNA through hydrogen bonding, causing crosslinks and strand breaks.[1] This interference with DNA structure and the inhibition of topoisomerase II disrupts DNA replication and repair, leading to cell death.[1] Mitoxantrone is used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia (AML), and non-Hodgkin's lymphoma.
Below is a diagram illustrating the convergent mechanism of action of these two compounds on the topoisomerase II catalytic cycle.
Comparative In Vitro Efficacy
Direct comparative studies providing side-by-side IC₅₀ values for this compound and Mitoxantrone against the same cell lines under identical conditions are limited in publicly available literature. However, by compiling data from various sources, an indirect comparison can be established. The following tables summarize the reported cytotoxic activities (IC₅₀ values) of Mitoxantrone and the parent compound, Ellipticine, against common cancer cell lines. It is reported that this compound exhibits greater cytotoxicity than Ellipticine.
Table 1: IC₅₀ Values of Mitoxantrone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Assay Type |
| MCF-7 | Breast Adenocarcinoma | 0.196 | Not Specified | Not Specified |
| HL-60 | Promyelocytic Leukemia | 0.063 | 72 hours | Not Specified |
| HL-60 | Promyelocytic Leukemia | 0.1 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | 11.05 | 96 hours | MTT |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: IC₅₀ Values of Ellipticine (Parent Compound) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Assay Type |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | 48 hours | MTT |
| HL-60 | Promyelocytic Leukemia | 0.64 | 48 hours | MTT |
Data extracted from a comparative study on Ellipticine cytotoxicity. This compound is reported to be more potent.
Experimental Protocols
Accurate assessment of cytotoxicity is fundamental to comparing anticancer agents. The following are detailed protocols for a common in vitro cytotoxicity assay and a topoisomerase II inhibition assay.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by dissolving them in a solubilization solution and measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Mitoxantrone in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of >650 nm if desired.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Topoisomerase II Inhibition: DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating (unlinking) activity of topoisomerase II.
Principle: Topoisomerase II can unlink the interlocked DNA minicircles of kinetoplast DNA (kDNA). The large, catenated kDNA network cannot migrate into an agarose (B213101) gel, whereas the decatenated, individual minicircles can. An inhibitor of topoisomerase II will prevent this unlinking, causing the kDNA to remain in the loading well.
Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:
-
2 µL of 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT).
-
2 µL of 10 mM ATP.
-
1 µL of kDNA (e.g., 200 ng).
-
Test compound (this compound or Mitoxantrone) at various concentrations.
-
Nuclease-free water to a volume of 19 µL.
-
-
Include controls: no enzyme, and enzyme with vehicle (e.g., DMSO).
-
-
Enzyme Addition and Incubation:
-
Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding 5 µL of Stop/Loading Dye (containing SDS and a tracking dye).
-
Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The enzyme-only control should show a strong band of decatenated minicircles that have migrated into the gel.
-
In the presence of an effective inhibitor, the intensity of the decatenated DNA band will decrease in a dose-dependent manner, with a corresponding increase in the catenated kDNA signal in the well.
-
Summary and Conclusion
Both this compound and Mitoxantrone are potent topoisomerase II inhibitors with established anticancer activity. Mitoxantrone is a clinically used drug with a well-characterized profile, while this compound is a promising natural product derivative that has undergone clinical investigation.
-
Mechanism: Both compounds target topoisomerase II, leading to DNA damage and apoptosis.
-
Efficacy: Quantitative data suggests Mitoxantrone is highly potent, with nanomolar to low micromolar IC₅₀ values against sensitive cell lines. While direct comparative data is scarce, qualitative reports and data from its parent compound suggest this compound is also a highly potent agent.
-
Research Application: The provided protocols for MTT and DNA decatenation assays represent standard methodologies for the preclinical evaluation and comparison of such compounds.
Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to established drugs like Mitoxantrone. Such studies would be invaluable for guiding future drug development efforts in the field of oncology.
References
Unraveling the Double-Edged Sword: 9-Hydroxyellipticin's Differential Assault on Cancer vs. Normal Cells
For Immediate Release
[City, State] – December 10, 2025 – In the intricate dance of cancer therapeutics, the quest for agents that selectively eradicate malignant cells while sparing their healthy counterparts remains a paramount challenge. 9-Hydroxyellipticin (9-HE), a derivative of the plant alkaloid ellipticine (B1684216), has emerged as a promising candidate in this arena, exhibiting a distinct preference for inducing cell death and arresting proliferation in cancer cells over normal cells. This guide provides a comprehensive comparison of the effects of this compound, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in harnessing its therapeutic potential.
The preferential cytotoxicity of this compound towards cancer cells is a key attribute. While comprehensive studies directly comparing a wide range of cancer and normal cell lines are limited, existing data indicates a significantly lower half-maximal inhibitory concentration (IC50) in various cancer cell lines compared to normal cells. This suggests that lower concentrations of 9-HE are required to inhibit the growth of cancer cells by 50%, highlighting its therapeutic window.
A pivotal factor in this differential effect lies in the status of the tumor suppressor protein p53. In many cancer cells, p53 is mutated (mt p53), rendering it non-functional. This compound has been shown to restore the wild-type functions of some mt p53 proteins, leading to the transactivation of downstream targets that trigger cell cycle arrest and apoptosis.[1] This restoration of p53 function is a key mechanism behind 9-HE's anti-cancer activity.
Data Presentation: A Comparative Look at Cytotoxicity
The following table summarizes the cytotoxic effects of ellipticine, the parent compound of this compound, on various human cancer cell lines. While specific comparative IC50 values for this compound across a broad panel of cancer and normal cells are not available in a single study, the data for ellipticine provides a strong indication of the selective pressure exerted by this class of compounds on cancerous cells.
| Cell Line | Cancer Type | IC50 (µM) of Ellipticine |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
Data compiled from a comparative study on ellipticine cytotoxicity.[2]
Delving into the Mechanism: Signaling Pathways of this compound
This compound orchestrates a multi-pronged attack on cancer cells, primarily by inducing cell cycle arrest and apoptosis. The signaling cascade often hinges on the activation of the p53 pathway. In cancer cells harboring mutant p53, 9-HE can inhibit the phosphorylation of the mutant p53 protein. This dephosphorylation is thought to restore its ability to bind to DNA and activate the transcription of genes like p21/WAF1 and Bax.[3][4]
The upregulation of p21 leads to cell cycle arrest, typically at the G1/S or G2/M phase, preventing the cancer cells from proliferating.[5] Simultaneously, the increase in the pro-apoptotic protein Bax, coupled with the potential downregulation of the anti-apoptotic protein Bcl-2, shifts the cellular balance towards apoptosis. This leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Experimental Protocols: A Guide to Investigation
To facilitate further research into the differential effects of this compound, detailed protocols for key experimental assays are provided below.
Experimental Workflow
The general workflow for investigating the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of cytotoxicity, cell cycle distribution, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 9-Hydroxyellipticin: A Procedural Guide for Laboratory Professionals
Effective management and disposal of 9-Hydroxyellipticin are critical for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. This guide offers detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate safety measures to prevent personal exposure and environmental contamination.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemotherapy-rated gloves, a disposable gown, safety glasses or a face shield, and, if aerosolization is possible, an N95 respirator.[2]
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Spill Kit: A dedicated cytotoxic spill kit must be readily accessible in any area where this compound is handled or stored.[3] All personnel must be trained in its proper use.
Step-by-Step Disposal Protocol
The following steps outline a safe and compliant procedure for the disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is the first and most critical step. Do not mix this compound waste with non-hazardous waste.
Step 2: Containerization
Select the appropriate, leak-proof, and puncture-resistant containers for each type of waste.
| Waste Type | Container Specification |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid, clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste." |
| Liquid Waste | Leak-proof, shatter-resistant container with a secure screw-cap, clearly labeled as "Cytotoxic Liquid Waste." |
| Sharps Waste | Puncture-proof sharps container, clearly labeled as "Cytotoxic Sharps." |
| Contaminated PPE | Sealable, labeled bags placed within a designated cytotoxic waste container.[4] |
Step 3: Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Cytotoxic Waste" or "Hazardous Waste"
-
The primary chemical constituent (this compound)
-
The date of waste accumulation
-
The laboratory of origin (room number and Principal Investigator)
Step 4: Storage
Store all this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a warning sign indicating the presence of cytotoxic materials.
Step 5: Final Disposal
Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Initial Cleaning: Clean the area with detergent and water.[3]
-
Deactivating Agent: Use an appropriate deactivating agent, such as a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate. Consult your institution's EHS for recommended deactivating agents and procedures.
-
Final Rinse: Thoroughly rinse the surface with clean water.
-
Waste Disposal: All cleaning materials (wipes, paper towels, etc.) must be disposed of as cytotoxic solid waste.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate action is necessary.
| Emergency Situation | Immediate Response Protocol |
| Spill | 1. Evacuate the immediate area and alert others.2. Post a "Caution-Cytotoxic Drug Spill" sign.[2]3. Don the appropriate PPE from the cytotoxic spill kit.4. Contain the spill using absorbent materials from the kit.5. Clean and decontaminate the area as described above.6. Dispose of all cleanup materials as cytotoxic waste. |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5]3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.[6]2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting.2. Rinse the mouth with water.[6]3. Seek immediate medical attention. |
Logical Flow for Emergency Response
Caption: Decision-making process for responding to a this compound incident.
References
- 1. Ellipticine, 9-Hydroxy-, Hydrochloride MSDS - 324680 - Merck [merckmillipore.com]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for Handling 9-Hydroxyellipticin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling of 9-Hydroxyellipticin, a potent cytotoxic and antitumor agent.[1] Adherence to these guidelines is essential to mitigate risks associated with its handling, storage, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles. For tasks with a higher risk of aerosol generation, a full-face respirator is recommended.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[3] |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves | Wear two pairs of gloves specifically tested for use with cytotoxic agents. Change gloves immediately if contaminated and dispose of them as cytotoxic waste. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed cuffs | To protect skin and clothing from contamination. Gowns should be discarded as cytotoxic waste after use. |
| Foot Protection | Disposable shoe covers | To prevent the spread of contamination outside of the designated handling area. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O | MedKoo Biosciences |
| Molecular Weight | 262.31 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Solubility in Water | 3 mg/mL (requires sonication and warming) | MedchemExpress[4] |
| Storage Conditions | -20°C, sealed, away from moisture | MedchemExpress[4] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for the safe handling of this compound, from receipt to disposal.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Assemble all necessary materials: this compound, appropriate solvent, volumetric flasks, pipettes, and waste containers.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the containment unit.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a chemical spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
To prepare an aqueous solution, add the weighed this compound to a sterile container.
-
Add the required volume of water and cap the container securely.
-
Use sonication and gentle warming as needed to achieve complete dissolution, up to a concentration of 3 mg/mL.[4]
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment with an appropriate cleaning agent.
-
Wipe down all surfaces of the containment unit.
-
Dispose of all single-use items, including gloves, wipes, and weighing paper, in a designated cytotoxic waste container.
-
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes gloves, gowns, shoe covers, pipette tips, and any other disposable items that have come into contact with the compound. Seal these materials in a designated, labeled cytotoxic waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof cytotoxic waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant cytotoxic sharps container.
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full recommended PPE, including respiratory protection.
-
Containment: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid aerosolization. For liquids, surround the spill with absorbent pads.
-
Cleanup: Carefully collect all contaminated materials and place them in a cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution, followed by a thorough rinse with water.
-
Reporting: Report the spill to your laboratory supervisor and institutional safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
